2,4-Dinitrophenetole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKMOXAGMIZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060588 | |
| Record name | 2,4-Dinitrophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |
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Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-54-8 | |
| Record name | 1-Ethoxy-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DINITROPHENETOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6227 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dinitrophenetole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.300 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenetole from 2,4-Dinitrochlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrophenetole from 2,4-dinitrochlorobenzene. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry with applications in the synthesis of various chemical intermediates.
Reaction Overview
The synthesis of this compound from 2,4-dinitrochlorobenzene involves the reaction of the latter with sodium ethoxide. The electron-withdrawing nature of the two nitro groups on the benzene ring activates the aryl halide towards nucleophilic attack by the ethoxide ion.
Reaction Scheme:
Reaction Mechanism
The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway.
Step 1: Nucleophilic Attack The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the carbon atom bearing the chlorine atom on the 2,4-dinitrochlorobenzene ring. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro groups, which stabilizes the intermediate.
Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. This results in the formation of the final product, this compound.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from 2,4-dinitrochlorobenzene. This protocol is based on established Williamson ether synthesis and nucleophilic aromatic substitution procedures.
Materials and Equipment:
-
2,4-Dinitrochlorobenzene
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
-
Melting point apparatus
-
Spectroscopic instrumentation (IR, NMR)
Procedure:
-
Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of 2,4-dinitrochlorobenzene in anhydrous ethanol.
-
Addition of Sodium Ethoxide: To the stirred solution, add a stoichiometric equivalent of sodium ethoxide. The addition can be done portion-wise or as a solution in anhydrous ethanol. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain the reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The residue is then treated with water to dissolve the sodium chloride byproduct.
-
Isolation and Purification: The crude this compound, which is a solid, is collected by vacuum filtration and washed with cold water. The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.
-
Characterization: The purified product is dried, and its melting point is determined. The structure and purity are confirmed by spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Physical and Chemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | 202.55 | 53-54 | 315 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 260 (decomposes) | - |
Table 2: Synthesis and Characterization of this compound
| Parameter | Value |
| Yield | Typically >90% |
| Melting Point | 86 °C |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₈H₈N₂O₅ |
| Molar Mass | 212.16 g/mol |
| IR Spectrum (cm⁻¹) | Expected characteristic peaks:~3100-3000 (Aromatic C-H stretch)~2980-2850 (Aliphatic C-H stretch)~1600, 1485 (Aromatic C=C stretch)~1530, 1340 (N-O stretch of nitro group)~1250 (Aryl-O-C stretch) |
| ¹H NMR (CDCl₃, δ) | ~8.7 (d, 1H), ~8.4 (dd, 1H), ~7.2 (d, 1H), ~4.2 (q, 2H), ~1.5 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~160, 142, 140, 128, 122, 115, 66, 15 |
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2,4-Dinitrochlorobenzene: is a toxic and corrosive substance. It is a skin and eye irritant and can be harmful if inhaled or swallowed.
-
Sodium Ethoxide: is a corrosive and flammable solid. It reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide. It should be handled under anhydrous conditions.
-
Ethanol: is a flammable liquid.
All waste materials should be disposed of in accordance with institutional and local regulations.
An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-Dinitrophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4-dinitrophenetole. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, analysis, and safety protocols.
Chemical Identity and Structure
This compound, also known as 1-ethoxy-2,4-dinitrobenzene, is an aromatic ether. Its structure consists of a phenetole backbone with two nitro group substituents at the second and fourth positions of the benzene ring.
| Identifier | Value |
| IUPAC Name | 1-ethoxy-2,4-dinitrobenzene |
| Synonyms | 2,4-Dinitrophenyl ethyl ether, DNP-ethyl ether |
| CAS Number | 610-54-8 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| SMILES | CCOCc1ccc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
| InChI Key | YSOKMOXAGMIZFZ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental conditions.
| Property | Value | Source |
| Physical State | Yellow crystalline solid | [1] |
| Melting Point | 86 °C | [2] |
| Boiling Point | 211 °C at 15 mmHg | [2] |
| Density | 1.4945 g/cm³ (estimate) | [2] |
| Solubility | Moderately soluble in organic solvents. Limited solubility in water. | [1] |
| Vapor Pressure | 5.02E-05 mmHg at 25°C | [2] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | Spectral data is available and can be accessed for detailed analysis. |
| ¹³C NMR | Spectral data is available, providing insights into the carbon framework. |
| Infrared (IR) | Characteristic peaks corresponding to the aromatic nitro groups and the ether linkage are expected. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns typical for a dinitroaromatic ether. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by an ethoxide ion.
Reaction:
2,4-dinitrochlorobenzene + Sodium ethoxide → this compound + Sodium chloride
Detailed Protocol:
-
Preparation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol under anhydrous conditions to prepare a solution of sodium ethoxide.
-
Reaction: 2,4-Dinitrochlorobenzene is dissolved in a suitable solvent, and the sodium ethoxide solution is added, often at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude this compound. The solid product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
Williamson Ether Synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is suggested to exhibit biological activity as an uncoupler of oxidative phosphorylation, a mechanism it shares with the well-studied compound 2,4-dinitrophenol (DNP). It is hypothesized that this compound may undergo in-vivo hydrolysis to form 2,4-dinitrophenol, which then acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling leads to a decrease in ATP synthesis and an increase in heat production.
This mechanism is of significant interest to drug development professionals, particularly in the context of metabolic diseases and cancer research. The ability to modulate cellular energy production presents potential therapeutic avenues.
Proposed Mechanism of Action for this compound.
Safety and Handling
This compound is classified as harmful if swallowed. As with many nitroaromatic compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The compiled data on its identity, physicochemical characteristics, spectroscopic profile, synthesis, and proposed biological mechanism of action serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research is warranted to fully elucidate its quantitative solubility in a range of solvents and to investigate its specific interactions with biological signaling pathways.
References
An In-depth Technical Guide to 2,4-Dinitrophenetole: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dinitrophenetole, a nitroaromatic compound of interest in various chemical and biological research fields. Due to the limited availability of in-depth technical data specifically for this compound, this guide leverages extensive information from the closely related and well-studied compound, 2,4-dinitrophenol (DNP), to provide a comparative context for its physicochemical properties and potential biological activities. This document includes its chemical identity, structural information, a representative synthesis protocol, and an analytical methodology. Furthermore, it delves into the likely metabolic fate and mechanism of action, drawing parallels with DNP's established role as an uncoupler of oxidative phosphorylation. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Chemical Identity and Molecular Structure
This compound, also known as 1-ethoxy-2,4-dinitrobenzene, is an aromatic ether. Its chemical identity and key identifiers are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-Ethoxy-2,4-dinitrobenzene, 2,4-Dinitrophenyl ethyl ether |
| CAS Number | 610-54-8 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| Chemical Structure |
Physicochemical Properties
| Property | This compound | 2,4-Dinitrophenol (DNP) |
| Molecular Weight ( g/mol ) | 212.16 | 184.11 |
| Physical State | Not specified | Solid, yellow crystals[1] |
| Melting Point (°C) | Not specified | 112-114[1] |
| Boiling Point (°C) | Not specified | Sublimes when heated |
| Solubility | Not specified | Soluble in ethanol, ether, benzene; slightly soluble in water[1] |
| pKa | Not applicable (ether) | 4.09[2] |
Experimental Protocols
Representative Synthesis of this compound via Williamson Ether Synthesis
A general and widely applicable method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,4-dinitrochlorobenzene would react with sodium ethoxide.
Materials:
-
2,4-Dinitrochlorobenzene
-
Sodium ethoxide
-
Anhydrous ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar equivalent of sodium ethoxide in anhydrous ethanol.
-
To this solution, add one molar equivalent of 2,4-dinitrochlorobenzene.
-
Heat the reaction mixture to reflux with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in a mixture of deionized water and diethyl ether.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC) for Dinitrophenols
HPLC is a standard and reliable method for the analysis and quantification of dinitrophenols and related compounds. The following is a general protocol that can be adapted for the analysis of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with a small amount of phosphoric acid (e.g., 0.1%).
-
Standards of this compound of known concentrations.
-
Sample preparation solvents (e.g., methanol, acetonitrile).
-
Syringe filters (0.45 µm).
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding the acid. Degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample.
-
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standards. Quantify the concentration of this compound in the sample by using the calibration curve.
Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are scarce, it is plausible that it shares a similar mechanism of action with 2,4-dinitrophenol (DNP) or acts as a pro-drug that is metabolized to DNP. DNP is a well-known uncoupler of oxidative phosphorylation in mitochondria.
Uncoupling of Oxidative Phosphorylation
The primary mechanism of DNP's biological effect is the disruption of the proton gradient across the inner mitochondrial membrane.[2] This process, known as uncoupling, dissipates the energy stored in the proton gradient as heat, rather than being used for the synthesis of ATP.
Metabolism
It is hypothesized that this compound may be metabolized in the body to 2,4-dinitrophenol. The primary metabolic pathway for DNP involves the reduction of its nitro groups.[2] The major metabolites are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.
Conclusion
This compound is a nitroaromatic compound for which detailed technical information is limited. By drawing comparisons with the extensively studied 2,4-dinitrophenol, we can infer its potential physicochemical properties and biological activities. The primary mechanism of action is likely the uncoupling of oxidative phosphorylation, a characteristic of dinitrophenols. The provided representative synthesis and analytical protocols offer a foundation for researchers working with this and related compounds. Further research is warranted to fully characterize the properties and biological effects of this compound.
References
solubility of 2,4-dinitrophenetole in various organic solvents
An In-depth Technical Guide on the Solubility of 2,4-Dinitrophenol in Various Organic Solvents
Disclaimer: Initial searches for "2,4-dinitrophenetole" did not yield relevant solubility data. The following guide has been prepared under the assumption that the intended compound of interest was 2,4-dinitrophenol , for which solubility information is available.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of 2,4-dinitrophenol in a range of organic solvents. The document includes tabulated quantitative data, a detailed experimental protocol for solubility determination, and a workflow diagram to visually represent the process.
Data Presentation: Solubility of 2,4-Dinitrophenol
The solubility of 2,4-dinitrophenol in various organic solvents is summarized in the table below. It is important to note that solubility is dependent on temperature, and the provided data points are at specific temperatures where available. Generally, 2,4-dinitrophenol exhibits greater solubility in organic solvents compared to its limited solubility in water.[1]
| Solvent | Temperature (°C) | Solubility ( g/100 g solution) |
| Ethyl Acetate | 15 | 15.55[2] |
| Acetone | 15 | 35.90[2] |
| Chloroform | 15 | 5.39[2] |
| Pyridine | 15 | 20.08[2] |
| Carbon Tetrachloride | 15 | 0.423[2] |
| Toluene | 15 | 6.36[2] |
| Ethanol | Not specified | Soluble[2][3] |
| Ethyl Ether | Not specified | Soluble[2] |
| Benzene | Not specified | Soluble[2][3] |
| Methanol | Not specified | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Not specified | Moderately Soluble[4] |
For comparison, the solubility of 2,4-dinitrophenol in water is 0.6 g/100 mL at 18 °C.[3]
Experimental Protocols: Determination of Solubility
A common and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method. The following protocol provides a detailed methodology for this key experiment.
Objective: To determine the equilibrium solubility of 2,4-dinitrophenol in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
2,4-Dinitrophenol (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometer
-
Screw-capped vials
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2,4-dinitrophenol to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation, the syringe can be pre-warmed to the experimental temperature.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis and Dilution:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a known volume of the same solvent to a concentration that is within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the concentration of 2,4-dinitrophenol in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of 2,4-dinitrophenol in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of 2,4-dinitrophenol in the original saturated solution.
-
Express the solubility in the desired units, such as grams per 100 g of solvent or moles per liter.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal shake-flask method.
Caption: Workflow for the experimental determination of solubility.
References
Stability and Proper Storage of 2,4-Dinitrophenetole: An In-depth Technical Guide
Disclaimer: Limited direct experimental data exists in publicly accessible literature regarding the comprehensive stability and specific storage conditions for 2,4-dinitrophenetole. This guide provides a detailed overview based on available information for this compound and its close structural analog, 2,4-dinitrophenol (DNP), to infer potential stability characteristics and handling recommendations. All information pertaining to DNP should be considered as indicative and not as a direct substitute for experimental data on this compound.
Introduction to this compound
This compound is a nitroaromatic compound. While specific applications are not widely documented, related compounds like 2,4-dinitrophenol (DNP) have been used in the manufacturing of dyes, wood preservatives, and as pesticides. Toxicological studies have shown that this compound can be a cataractogenic agent.[1] It is plausible that its biological activity may be, in part, due to its hydrolysis to 2,4-dinitrophenol.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. For comparison, data for 2,4-dinitrophenol is also included.
| Property | This compound | 2,4-Dinitrophenol (DNP) | Reference |
| Molecular Formula | C₈H₈N₂O₅ | C₆H₄N₂O₅ | |
| Molecular Weight | 212.16 g/mol | 184.11 g/mol | |
| Appearance | Not specified in detail | Yellow crystalline solid | [2] |
| Melting Point | Not specified in detail | 112-115 °C | [3] |
| Solubility | Not specified in detail | Slightly soluble in water; soluble in ether and alkaline solutions | [2] |
Stability Profile
Detailed experimental studies on the stability of this compound are scarce. However, based on its chemical structure and the extensive data available for DNP, several potential degradation pathways can be anticipated.
Thermal Stability
No specific studies on the thermal decomposition of this compound were identified. However, the related compound 2,4-dinitroanisole (DNAN), which also possesses an ether linkage, has been studied. The thermal decomposition of DNAN begins at approximately 453 K (180 °C) with the release of NO₂.[4] A key step in its decomposition is the formation of 2,4-dinitrophenol.[4] Given the structural similarity, this compound may exhibit comparable thermal instability.
For DNP, it is well-documented that it can decompose explosively upon heating, especially when dry.[3][5] It is crucial to handle dinitrophenols and their derivatives with extreme caution regarding heat and potential for shock or friction.
Photostability
Hydrolytic Stability
The potential for hydrolysis of the ether linkage in this compound to form 2,4-dinitrophenol and ethanol is a significant consideration for its stability in aqueous environments. While specific kinetic data for this compound is not available, studies on similar compounds, such as dinitrophenyl phosphates, indicate that hydrolysis can be a relevant degradation pathway.[8] The rate of hydrolysis is likely to be dependent on pH and temperature.
Proper Storage Conditions
Based on the hazardous nature of the analogous compound DNP, the following storage conditions are recommended for this compound as a precautionary measure:
-
Temperature: Store in a cool, well-ventilated area.[9]
-
Light: Protect from light.[9]
-
Moisture: For nitroaromatic compounds that are explosive when dry, such as DNP, storage in a wetted form (e.g., with at least 15% water) is often recommended to reduce the risk of detonation from shock or friction.[2][9] While not explicitly stated for this compound, this is a critical safety consideration.
-
Incompatibilities: Keep away from heat, sparks, and open flames.[9] Avoid contact with strong oxidizing agents, combustible materials, and reducing agents.[5][9]
-
Containers: Store in tightly closed containers.[9]
Experimental Protocols
While no specific experimental protocols for the stability testing of this compound were found, standard methodologies for forced degradation studies can be applied. These studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[10][11]
General Forced Degradation Workflow
Analytical Methods
The analysis of this compound and its potential degradation products would likely involve chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection would be the primary tool for separating the parent compound from its degradation products and for quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be crucial for the identification and structural elucidation of unknown degradation products.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for the analysis of DNP and could be applicable to this compound, potentially after derivatization.[14]
Potential Degradation Pathways
Based on the structure of this compound and the known degradation of related compounds, the following degradation pathways are plausible:
Conclusion
While specific stability data for this compound is limited, a conservative approach to its handling and storage is warranted based on the known properties of the closely related and highly hazardous compound, 2,4-dinitrophenol. It is strongly recommended that any work with this compound be preceded by a thorough risk assessment and that appropriate safety precautions, including those for potentially explosive compounds, be implemented. Further experimental studies are necessary to fully characterize the stability profile of this compound and to establish definitive storage and handling protocols.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 4. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]
- 6. Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the reaction mechanism of 2,4-dinitrophenetole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrophenetole, a key chemical intermediate. The document details the underlying reaction mechanism, provides a robust experimental protocol, and presents relevant quantitative data. Visual diagrams are included to clearly illustrate the reaction pathway and experimental workflow.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2,4-dinitrochlorobenzene and sodium ethoxide proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is a specific example of a Williamson ether synthesis applied to an aromatic system.
The key features of this mechanism are:
-
Activation of the Aryl Halide: The benzene ring of 2,4-dinitrochlorobenzene is rendered highly electron-deficient by the strong electron-withdrawing effects of the two nitro groups (-NO2) at the ortho and para positions relative to the chlorine atom. This activation is crucial for the nucleophilic attack to occur.
-
Nucleophilic Attack: The ethoxide ion (CH3CH2O-), a potent nucleophile, attacks the carbon atom bearing the chlorine atom. This is the rate-determining step of the reaction.
-
Formation of the Meisenheimer Complex: The addition of the ethoxide ion to the aromatic ring disrupts the aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups, which significantly stabilizes this intermediate.
-
Elimination of the Leaving Group: In the final step, the chloride ion, a good leaving group, is eliminated from the Meisenheimer complex. This step is fast as it restores the energetically favorable aromaticity of the benzene ring, yielding the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound as described in the detailed experimental protocol.
| Parameter | Value | Reference |
| Reactant 1 | 2,4-Dinitrochlorobenzene | [1] |
| Reactant 2 | Anhydrous Potassium Carbonate | [1] |
| Nucleophile Source | Absolute Ethanol | [1] |
| Molar Ratio (2,4-DNCB:K2CO3) | 1 : 1.6 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 97.5% | [1] |
| Melting Point of Product | 86-87 °C | [1] |
Detailed Experimental Protocol
This protocol is adapted from a documented industrial process for the preparation of this compound.[1]
Materials:
-
2,4-Dinitrochlorobenzene (1 mole, 202.5 g)
-
Anhydrous Potassium Carbonate (1.6 mole, 221 g)
-
Absolute Ethanol (300 ml)
-
Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer
-
Heating mantle
-
Suction filtration apparatus (Büchner funnel and flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of 300 ml of absolute ethanol and 202.5 g (1 mole) of 2,4-dinitrochlorobenzene.
-
Addition of Base: To this stirred mixture, add 221 g (1.6 mole) of anhydrous potassium carbonate.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for a period of 6 hours.
-
Precipitation and Isolation: After the reflux period is complete, allow the mixture to cool. Precipitate the product by adding 320 ml of water to the reaction mixture.
-
Filtration and Washing: Isolate the precipitated solid product by suction filtration using a Büchner funnel. Wash the collected solid with water until the washings are neutral.
-
Drying: Dry the purified this compound to obtain the final product. The expected yield of this compound with a melting point of 86-87°C is approximately 206.8 g (97.5% of theory).[1]
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Hydrolysis of 2,4-Dinitrophenetole to 2,4-Dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of 2,4-dinitrophenetole to 2,4-dinitrophenol, a reaction of significant interest in organic synthesis and environmental science. This document details the underlying reaction mechanism, experimental methodologies, and relevant quantitative data, serving as a valuable resource for professionals in research and development.
Introduction
The hydrolysis of this compound, an aromatic ether, yields 2,4-dinitrophenol, a compound with a wide range of applications, including as an antiseptic and a precursor in the synthesis of various chemicals. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic rings. The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions activates the benzene ring towards nucleophilic attack by hydroxide ions or water.
Reaction Mechanism and Kinetics
The hydrolysis of this compound is generally base-catalyzed and follows the classical SNAr mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbon atom bearing the ethoxy group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups, which stabilizes the intermediate. The subsequent departure of the ethoxide leaving group results in the formation of the 2,4-dinitrophenoxide ion, which is then protonated to yield the final product, 2,4-dinitrophenol.
Studies on the alkaline hydrolysis of analogous compounds, such as 2,4-dinitroanisole (DNAN), suggest that the formation of a Meisenheimer complex is a key intermediate step in the pathway to forming 2,4-dinitrophenolate.[1] Research on the hydrolysis of various 2,4-dinitrophenyl ethers, including n-butyl 2,4-dinitrophenyl ether, in potassium hydroxide and dimethyl sulfoxide-water mixtures has shown that 2,4-dinitrophenol is the exclusive product, confirming the SNAr pathway and finding no evidence for a single electron transfer mechanism.[2]
The kinetics of the reaction are typically second-order, being first-order with respect to both this compound and the hydroxide ion. The rate of hydrolysis is influenced by factors such as the concentration of the base, temperature, and the solvent system employed.
Experimental Protocols
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl) for acidification
-
Reaction vessel (e.g., round-bottom flask) with a condenser and stirring mechanism
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of this compound in a suitable solvent, such as a mixture of water and a co-solvent like ethanol or DMSO if needed to ensure solubility.
-
Addition of Base: Prepare an aqueous solution of sodium hydroxide or potassium hydroxide. Add the alkaline solution to the reaction mixture.
-
Heating and Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-100°C) with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation of the Product: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1. This will precipitate the 2,4-dinitrophenol as a yellow solid.
-
Isolation and Purification: Isolate the crude product by filtration, washing with cold water to remove any inorganic impurities. The crude 2,4-dinitrophenol can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity product.
Data Presentation
The following tables summarize key physicochemical and spectroscopic data for the reactant and product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C8H8N2O5 | 212.16 | - | - |
| 2,4-Dinitrophenol | C6H4N2O5 | 184.11 | Yellow crystalline solid | 112-114 |
Table 2: Spectroscopic Data
| Compound | Key IR Absorptions (cm-1) | 1H NMR Chemical Shifts (ppm) |
| This compound | Aromatic C-H, C=C, C-O-C, NO2 | Aromatic protons, ethoxy group protons |
| 2,4-Dinitrophenol | O-H, Aromatic C-H, C=C, C-O, NO2 | Aromatic protons, hydroxyl proton |
Note: Specific peak positions can vary depending on the solvent and instrument used.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the SNAr mechanism for the base-catalyzed hydrolysis of this compound.
Caption: S(N)Ar mechanism of this compound hydrolysis.
Experimental Workflow
The following diagram outlines the general workflow for the hydrolysis of this compound and the subsequent isolation of 2,4-dinitrophenol.
Caption: General experimental workflow for hydrolysis.
Conclusion
The hydrolysis of this compound to 2,4-dinitrophenol is a classic example of nucleophilic aromatic substitution. The reaction is facilitated by the presence of electron-withdrawing nitro groups and proceeds through a well-established SNAr mechanism involving a Meisenheimer complex intermediate. This technical guide provides the foundational knowledge, including the reaction mechanism, a general experimental protocol, and key data points, to assist researchers, scientists, and drug development professionals in their work with this important chemical transformation. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
Preliminary Investigation of 2,4-Dinitrophenetole's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the biological activity of 2,4-dinitrophenetole. Based on available literature, it is strongly hypothesized that the biological effects of this compound are primarily attributable to its in vivo hydrolysis to 2,4-dinitrophenol (DNP), a well-documented uncoupler of oxidative phosphorylation. This guide summarizes the known biological activities and toxicological profile of DNP as a surrogate for understanding the potential effects of this compound, outlines relevant experimental protocols to test this hypothesis, and presents signaling pathways and experimental workflows using mandatory visualizations.
Introduction
This compound (DNPT) is an organic compound structurally related to 2,4-dinitrophenol (DNP). While direct research on the biological activity of DNPT is limited, its structural similarity to DNP suggests that its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and a corresponding increase in heat production.[1] Historically, DNP was used as a weight-loss drug due to its ability to significantly increase metabolic rate, but it was banned for human consumption due to severe toxicity and a narrow therapeutic window.[1][2] This guide will explore the known effects of DNP to infer the potential biological activities of DNPT and provide a framework for its experimental investigation.
Core Hypothesis: In Vivo Hydrolysis to 2,4-Dinitrophenol
The central hypothesis regarding the biological activity of this compound is its conversion to the highly active 2,4-dinitrophenol (DNP) within the body. It is presumed that this hydrolysis is a prerequisite for its toxic effects.[3]
Caption: Proposed metabolic activation of this compound.
Biological Activity Profile (Inferred from 2,4-Dinitrophenol Data)
The primary biological activity of DNP, and by extension DNPT, is the uncoupling of oxidative phosphorylation. This leads to a cascade of cellular and systemic effects.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis by ATP synthase.[1] This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption and the release of energy as heat.
Caption: Mechanism of mitochondrial uncoupling by DNP.
Physiological Effects
The uncoupling of oxidative phosphorylation by DNP results in a dose-dependent increase in basal metabolic rate.[1] This can lead to rapid weight loss but also carries the risk of severe hyperthermia, tachycardia, diaphoresis, and tachypnea, which can be fatal.[4]
Toxicological Profile
The toxicity of DNP is well-documented and serves as a critical consideration for any investigation into DNPT.
| Toxicity Endpoint | Observed Effects of 2,4-Dinitrophenol | References |
| Acute Toxicity | Hyperthermia, tachycardia, diaphoresis, tachypnea, death. The lowest published lethal human oral dose is 4.3 mg/kg. | [4] |
| Chronic Toxicity | Cataract formation, skin lesions, weight loss, effects on bone marrow, central nervous system, and cardiovascular system. | [5] |
| Carcinogenicity | Not classified by the EPA. | |
| Reproductive & Developmental Toxicity | Increased stillbirth and mortality during lactation in animal studies. | [5] |
Experimental Protocols
To investigate the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methods for assessing mitochondrial function and cytotoxicity, adapted for the study of DNPT.
In Vitro Hydrolysis Assay
Objective: To determine if and at what rate this compound is hydrolyzed to 2,4-dinitrophenol in a biologically relevant matrix.
Methodology:
-
Preparation of Liver Microsomes: Isolate liver microsomes from a relevant animal model (e.g., rat, mouse) using differential centrifugation.
-
Incubation: Incubate this compound at various concentrations with the prepared liver microsomes in a buffered solution containing necessary cofactors (e.g., NADPH).
-
Sample Analysis: At various time points, quench the reaction and analyze the supernatant for the presence and concentration of both this compound and 2,4-dinitrophenol using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the rate of hydrolysis and determine the kinetic parameters (e.g., Km, Vmax).
Caption: Workflow for the in vitro hydrolysis assay.
Mitochondrial Respiration Assay
Objective: To assess the effect of this compound on mitochondrial oxygen consumption, a key indicator of uncoupling activity.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, C2C12) in a Seahorse XF or similar microplate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and 2,4-dinitrophenol (as a positive control).
-
Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer to measure the basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial respiration by sequential injection of oligomycin, FCCP (or another uncoupler), and a mixture of rotenone and antimycin A.
-
Data Analysis: Compare the OCR profiles of cells treated with this compound to those treated with DNP and untreated controls. An increase in basal OCR and a decrease in ATP-linked OCR are indicative of uncoupling.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a serial dilution of this compound for 24-72 hours. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between this compound and 2,4-dinitrophenol.
Table 1: In Vitro Hydrolysis of this compound
| Parameter | Value |
|---|---|
| Half-life (t½) in liver microsomes | To be determined |
| Michaelis-Menten constant (Km) | To be determined |
| Maximum reaction velocity (Vmax) | To be determined |
Table 2: Effects on Mitochondrial Respiration (Example Data)
| Compound | Concentration (µM) | Basal OCR (% of Control) | ATP-linked OCR (% of Control) |
|---|---|---|---|
| Control | - | 100 | 100 |
| This compound | Multiple concentrations | To be determined | To be determined |
| 2,4-Dinitrophenol | Multiple concentrations | To be determined | To be determined |
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | e.g., HepG2 | To be determined |
| 2,4-Dinitrophenol | e.g., HepG2 | To be determined |
Conclusion and Future Directions
The biological activity of this compound is likely mediated through its metabolic conversion to 2,4-dinitrophenol, a potent mitochondrial uncoupler. The experimental framework provided in this guide will enable a thorough investigation of this hypothesis. Future research should focus on in vivo studies to confirm the metabolic pathway and to assess the pharmacokinetic and toxicodynamic profiles of this compound in a whole-animal model. A direct comparison with DNP in these studies is essential to understand the relative potency and safety profile of this compound. This information will be critical for any further consideration of this compound for therapeutic or other applications.
References
Uncoupling the Powerhouse: A Technical Guide to the Mitochondrial Activity of 2,4-Dinitrophenetole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the mitochondrial uncoupling activity of 2,4-dinitrophenol (DNP). However, specific quantitative data and detailed experimental studies on its close analogue, 2,4-dinitrophenetole, are not widely available in publicly accessible resources. This guide, therefore, leverages the well-established principles and data of DNP to infer the expected activities of this compound, providing a foundational framework for its investigation. The experimental protocols detailed herein are presented as the standard methodologies to be employed for the precise characterization of this compound's mitochondrial effects.
Introduction: The Mechanism of Mitochondrial Uncoupling
Mitochondrial uncoupling is a process that disassociates fuel oxidation in the respiratory chain from the synthesis of ATP.[1] Chemical uncouplers like dinitrophenol derivatives are lipophilic weak acids that act as protonophores.[1] They shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthase to produce ATP.[1] This leads to an increase in the rate of electron transport and oxygen consumption as the mitochondria attempt to re-establish the proton gradient. The energy that would have been harnessed for ATP synthesis is instead liberated as heat.[2]
This compound, an ether derivative of 2,4-dinitrophenol, is anticipated to share this mechanism of action due to its structural similarity. The presence of the dinitrophenyl group is key to its protonophoric activity.
Quantitative Data on Dinitrophenol Analogues
While specific data for this compound is lacking, the following tables summarize key quantitative parameters for the well-studied uncoupler, 2,4-dinitrophenol (DNP). These values provide a benchmark for the anticipated potency and effects of this compound.
Table 1: Acute Toxicity Data for 2,4-Dinitrophenol (DNP)
| Compound | Organism | Route of Administration | LD50 (mg/kg) |
| 2,4-Dinitrophenol | Rat | Intraperitoneal | 35 |
| 2,4-Dinitrophenol | Rat | Oral | 30 |
LD50: The dose at which 50% of the test subjects are expected to die.[3]
Table 2: In Vitro Efficacy of 2,4-Dinitrophenol (DNP)
| Parameter | Cell Line | EC50 | Effect |
| ATP Production Inhibition | RBL-2H3 | 389 µM to 677 µM | Significant inhibition at non-cytotoxic doses |
EC50: The concentration of a drug that gives half-maximal response.[3]
Signaling Pathway and Experimental Workflow
Signaling Pathway of Mitochondrial Uncoupling by this compound
Caption: Mitochondrial uncoupling by this compound (DNPEt).
Experimental Workflow for Assessing Mitochondrial Uncoupling Activity
Caption: Experimental workflow for evaluating mitochondrial uncouplers.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mitochondrial uncoupling activity of this compound.
Measurement of Oxygen Consumption Rate (OCR)
This protocol is used to determine the effect of this compound on the rate of oxygen consumption in isolated mitochondria or intact cells using high-resolution respirometry.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration medium (e.g., MiR05)
-
Substrates for complex I (e.g., glutamate, malate) and complex II (e.g., succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
This compound stock solution
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add pre-warmed respiration medium to the chambers.
-
Mitochondria/Cell Addition: Add a standardized amount of isolated mitochondria or a specific number of cells to the chambers.
-
Baseline Respiration (State 2): Add substrates for Complex I to establish a baseline respiration rate.
-
State 3 Respiration: Add a saturating concentration of ADP to measure the coupled respiration rate.
-
State 4o Respiration: After the phosphorylation of ADP is complete, add oligomycin to inhibit ATP synthase and measure the leak respiration.
-
Uncoupled Respiration: Titrate with this compound to determine the maximal uncoupled respiration rate.
-
Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and the increase in OCR upon addition of this compound.
ATP Synthesis Assay
This protocol measures the effect of this compound on the rate of ATP synthesis in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer
-
Substrates (e.g., glutamate, malate, succinate)
-
ADP
-
This compound stock solution
-
Luciferin-luciferase based ATP detection kit
-
Luminometer
Procedure:
-
Mitochondrial Incubation: Incubate isolated mitochondria in respiration buffer with substrates.
-
Compound Treatment: Add varying concentrations of this compound to the mitochondrial suspension and incubate for a defined period.
-
Initiate ATP Synthesis: Add a known concentration of ADP to start ATP synthesis.
-
Stop Reaction: After a specific time, stop the reaction (e.g., by adding a denaturing agent).
-
ATP Measurement: Use a luciferin-luciferase assay to quantify the amount of ATP produced. The luminescence generated is proportional to the ATP concentration.
-
Data Analysis: Plot the rate of ATP synthesis against the concentration of this compound to determine the IC50 (the concentration that inhibits ATP synthesis by 50%).
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the effect of this compound on the mitochondrial membrane potential using a fluorescent dye.
Materials:
-
Cultured cells
-
Cell culture medium
-
Fluorescent potentiometric dye (e.g., TMRM, TMRE, or JC-1)
-
This compound stock solution
-
FCCP or CCCP (positive control for uncoupling)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., glass-bottom dishes or black-walled microplates).
-
Dye Loading: Incubate the cells with the potentiometric dye according to the manufacturer's instructions. For TMRM/TMRE, accumulation in the mitochondria leads to an increase in fluorescence. For JC-1, a high membrane potential results in the formation of red fluorescent J-aggregates, while a low potential results in green fluorescent monomers.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add different concentrations of this compound to the cells.
-
Time-course Measurement: Monitor the change in fluorescence over time. A decrease in TMRM/TMRE fluorescence or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization.
-
Positive Control: Add a known uncoupler like FCCP or CCCP to induce complete depolarization for comparison.
-
Data Analysis: Quantify the change in fluorescence intensity as a function of this compound concentration.
Conclusion
This compound is poised to be a potent mitochondrial uncoupler based on its structural analogy to 2,4-dinitrophenol. The technical framework provided in this guide offers a comprehensive approach for researchers and drug development professionals to thoroughly investigate its activity. By employing the detailed experimental protocols for measuring oxygen consumption, ATP synthesis, and mitochondrial membrane potential, the scientific community can elucidate the precise quantitative effects of this compound. This will enable a robust comparison with other uncoupling agents and a deeper understanding of its potential applications and toxicological profile. Further research is imperative to fill the existing data gap and fully characterize this compound.
References
A Technical Deep Dive into 2,4-Dinitrophenetole and Its Derivatives: Synthesis, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrophenetole (DNPT), an ether derivative of the well-known uncoupling agent 2,4-dinitrophenol (DNP), and its related compounds represent a class of molecules with significant biological activity. While the parent compound, DNP, has been extensively studied for its potent effects on mitochondrial respiration and its historical use as a weight-loss agent, the literature on this compound and its derivatives is more dispersed. This technical guide provides a comprehensive literature review, consolidating available information on the synthesis, chemical properties, and biological activities of these compounds. Particular emphasis is placed on their mechanism of action as uncouplers of oxidative phosphorylation and their potential implications for drug development. This document aims to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Properties and Synthesis
This compound is an aromatic ether characterized by a phenetole (ethoxybenzene) backbone with two nitro groups substituted at the 2 and 4 positions of the benzene ring.[1] These electron-withdrawing nitro groups significantly influence the chemical reactivity and biological activity of the molecule.
Synthesis of this compound
The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of 2,4-dinitrochlorobenzene with a source of ethoxide ions.
General Reaction Scheme:
References
Spectroscopic Characterization of 2,4-Dinitrophenetole: A Technical Guide
An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-dinitrophenetole, a nitroaromatic compound of interest to researchers and scientists in drug development and materials science. This document compiles and analyzes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data to facilitate its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the available ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.75 | d | 1H | H-3 |
| 8.40 | dd | 1H | H-5 |
| 7.30 | d | 1H | H-6 |
| 4.30 | q | 2H | -O-CH₂-CH₃ |
| 1.50 | t | 3H | -O-CH₂-CH₃ |
Note: The assignments are based on the expected electronic effects of the nitro and ethoxy groups on the aromatic ring.
¹³C NMR Spectroscopy
Obtaining a definitive ¹³C NMR spectrum for this compound has proven challenging based on currently available public data. Much of the available information is for the closely related compound, 2,4-dinitrophenol. For reference and comparative purposes, the ¹³C NMR data for 2,4-dinitrophenol is provided below. The chemical shifts for this compound are expected to be similar for the aromatic carbons, with the key difference being the signals corresponding to the ethoxy group instead of the hydroxyl group.
Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dinitrophenol (for reference)
| Chemical Shift (ppm) | Assignment (for 2,4-dinitrophenol) | Expected Assignment (for this compound) |
| ~155 | C-1 (C-OH) | C-1 (C-O-CH₂CH₃) |
| ~141 | C-4 (C-NO₂) | C-4 (C-NO₂) |
| ~138 | C-2 (C-NO₂) | C-2 (C-NO₂) |
| ~129 | C-6 | C-6 |
| ~122 | C-5 | C-5 |
| ~116 | C-3 | C-3 |
| - | - | -O-CH₂-CH₃ |
| - | - | -O-CH₂-CH₃ |
Note: The expected chemical shifts for the ethoxy group in this compound would be approximately 65-70 ppm for the O-CH₂ carbon and 15-20 ppm for the -CH₃ carbon.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2,4-Dinitrophenol (for reference)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected in this compound? |
| ~3200-3600 | Broad, Strong | O-H Stretch | No |
| ~3100 | Medium | Aromatic C-H Stretch | Yes |
| ~1590, 1470 | Strong | Aromatic C=C Bending | Yes |
| ~1520, 1340 | Strong | N-O Asymmetric & Symmetric Stretch | Yes |
| ~1270 | Strong | C-O Stretch (Phenolic) | Replaced by C-O-C Stretch |
| ~1100-1300 | Strong | C-O-C Asymmetric & Symmetric Stretch | Yes |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of 2,4-dinitrophenol due to the presence of the same chromophore, the dinitrophenyl group.
Table 4: UV-Vis Absorption Data for 2,4-Dinitrophenol (in Ethanol, for reference)
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| ~260 | ~13,000 | π → π |
| ~360 | ~3,000 | n → π |
Experimental Protocols
Detailed experimental protocols for the spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 90°
-
Proton decoupling is applied to simplify the spectrum.
-
IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm
-
A baseline correction is performed using a cuvette filled with the pure solvent.
-
Visualizations
The following diagrams illustrate a generalized workflow for the spectroscopic characterization of a solid organic compound like this compound.
Caption: Generalized workflow for spectroscopic characterization.
Caption: Logic for integrating spectroscopic data.
Theoretical Scrutiny of 2,4-Dinitrophenetole: A Deep Dive into Molecular Structure and Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the molecular structure and reactivity of 2,4-dinitrophenetole (DNF). In the absence of extensive dedicated computational studies on DNF, this paper leverages the wealth of theoretical and experimental data available for the closely related compound, 2,4-dinitrophenol (DNP), as a foundational reference. By employing principles of computational chemistry and substituent effect analysis, this document extrapolates the structural parameters, electronic properties, and reactivity descriptors for DNF. The guide also outlines a proposed computational workflow for future in-depth theoretical investigations of this compound and presents generalized experimental protocols for its synthesis and characterization. This comparative approach aims to provide a robust theoretical framework to stimulate and guide future research into this nitroaromatic compound.
Introduction
This compound (1-ethoxy-2,4-dinitrobenzene) is a nitroaromatic compound that shares structural similarities with the widely studied 2,4-dinitrophenol (DNP). While DNP has been the subject of numerous theoretical and experimental investigations due to its biological activity and industrial applications, this compound remains a comparatively understudied molecule from a computational perspective. Understanding the molecular geometry, electronic distribution, and reactivity of DNF is crucial for applications in medicinal chemistry, materials science, and environmental science.
This whitepaper aims to fill the existing knowledge gap by providing a detailed theoretical exploration of this compound. Recognizing the scarcity of direct computational data for DNF, this guide adopts a comparative methodology, utilizing the extensive data on 2,4-dinitrophenol as a benchmark. The primary distinction between the two molecules lies in the substitution at the 1-position of the benzene ring: a hydroxyl group (-OH) in DNP versus an ethoxy group (-OCH2CH3) in DNF. This seemingly minor difference can significantly influence the molecule's conformational flexibility, electronic properties, and, consequently, its reactivity.
This document is structured to provide a clear and comprehensive overview, beginning with a summary of the known physicochemical properties of both DNF and DNP. It then delves into a comparative analysis of their theoretical structures and reactivities, supported by tabulated data for DNP and inferred trends for DNF. Furthermore, a standardized computational workflow is proposed for researchers wishing to conduct their own theoretical studies on DNF. Finally, generalized experimental protocols for the synthesis and characterization of nitroaromatic compounds like DNF are provided to offer a complete research framework.
Physicochemical Properties
A foundational understanding of the basic physical and chemical characteristics of this compound and its counterpart, 2,4-dinitrophenol, is essential for any theoretical and experimental investigation.
| Property | This compound (DNF) | 2,4-Dinitrophenol (DNP) |
| IUPAC Name | 1-ethoxy-2,4-dinitrobenzene | 2,4-dinitrophenol |
| Molecular Formula | C8H8N2O5 | C6H4N2O5 |
| Molecular Weight | 212.16 g/mol | 184.11 g/mol |
| Appearance | - | Solid yellow crystals |
| CAS Number | 610-54-8 | 51-28-5 |
Theoretical Analysis of Molecular Structure
Comparative Molecular Geometry
The structure of 2,4-dinitrophenol has been investigated using computational methods, revealing key intramolecular interactions. A notable feature of DNP is the formation of an intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group. This interaction imparts a degree of planarity to the molecule.
In this compound, the hydroxyl proton is replaced by an ethyl group. This substitution eliminates the possibility of the aforementioned intramolecular hydrogen bond. Consequently, the ethoxy group is expected to have greater conformational freedom, rotating around the C-O bond. This rotation will be influenced by steric hindrance from the ortho-nitro group.
Below is a table summarizing the calculated geometric parameters for 2,4-dinitrophenol, which can serve as a baseline for predicting the structure of DNF.
| Parameter | 2,4-Dinitrophenol (DNP) - Calculated Values | This compound (DNF) - Predicted Trends |
| Bond Lengths (Å) | ||
| C-O | ~1.36 | Expected to be slightly longer due to the electron-donating nature of the ethyl group. |
| C-N (ortho) | ~1.48 | Minor changes expected. |
| C-N (para) | ~1.47 | Minor changes expected. |
| N-O (nitro) | ~1.22 | Minor changes expected. |
| Bond Angles (°) | ||
| C-C-O | ~120 | Likely to be slightly larger due to the steric bulk of the ethoxy group. |
| C-C-N (ortho) | ~120 | Minor changes expected. |
| O-N-O (nitro) | ~125 | Minor changes expected. |
| Dihedral Angles (°) | ||
| C-C-O-H | ~0 (due to H-bond) | C-C-O-C will be non-planar, with a range of possible conformations. |
| C-C-N-O (ortho) | Near planar | Expected to remain near planar. |
Molecular Visualization
The structural differences between DNP and DNF can be visualized using molecular models. The following DOT script generates a diagram illustrating the key structural features of both molecules.
Caption: Molecular structures of 2,4-dinitrophenol (DNP) and this compound (DNF).
Theoretical Analysis of Chemical Reactivity
The reactivity of a molecule is intrinsically linked to its electronic structure. Descriptors such as Mulliken charges, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) provide valuable insights into the reactive behavior of a compound.
Mulliken Population Analysis
Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, indicating sites susceptible to nucleophilic or electrophilic attack. For 2,4-dinitrophenol, the nitro groups are strongly electron-withdrawing, leading to a net positive charge on the adjacent carbon atoms and a negative charge on the oxygen atoms of the nitro groups.
For this compound, the ethoxy group is a weak electron-donating group. This will likely lead to a slight increase in electron density on the aromatic ring compared to DNP, particularly at the ortho and para positions, although this effect will be counteracted by the strong electron-withdrawing nitro groups.
| Atom | 2,4-Dinitrophenol (DNP) - Calculated Mulliken Charges | This compound (DNF) - Predicted Trends |
| O (ether) | Negative | Expected to be slightly less negative due to the electron-donating ethyl group. |
| C (ortho to ether, with NO2) | Positive | Expected to be slightly less positive. |
| C (para to ether, with NO2) | Positive | Expected to be slightly less positive. |
| N (nitro groups) | Positive | Minor changes expected. |
| O (nitro groups) | Negative | Minor changes expected. |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
In DNP, the HOMO is typically localized on the phenoxy moiety, while the LUMO is distributed over the nitro groups and the aromatic ring. The presence of the electron-donating ethoxy group in DNF is expected to raise the energy of the HOMO compared to DNP, making DNF a potentially better electron donor. The effect on the LUMO energy is expected to be less pronounced. Consequently, the HOMO-LUMO gap in DNF may be slightly smaller than in DNP, suggesting a marginally higher reactivity.
| Parameter | 2,4-Dinitrophenol (DNP) - Calculated Values | This compound (DNF) - Predicted Trends |
| HOMO Energy | Negative | Expected to be less negative (higher in energy). |
| LUMO Energy | Negative | Minor changes expected. |
| HOMO-LUMO Gap | Positive | Expected to be slightly smaller. |
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. For DNP, the MEP shows negative potential around the oxygen atoms of the nitro groups and the hydroxyl group, indicating these are sites for electrophilic attack. Positive potential is observed around the hydrogen atoms of the aromatic ring.
For DNF, a similar negative potential is expected around the oxygen atoms of the nitro groups and the ether oxygen. The region around the ethyl group will exhibit a more neutral or slightly positive potential.
Proposed Computational Workflow
For researchers interested in conducting a thorough theoretical investigation of this compound, the following computational workflow is recommended. This workflow is designed to provide a comprehensive understanding of the molecule's structural and electronic properties.
Caption: A recommended computational workflow for the theoretical study of this compound.
Experimental Protocols
While this guide focuses on theoretical calculations, experimental validation is a critical component of any comprehensive study. The following are generalized protocols for the synthesis and characterization of nitroaromatic compounds like this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 2,4-dinitrochlorobenzene and sodium ethoxide.
Materials:
-
2,4-Dinitrochlorobenzene
-
Sodium metal
-
Absolute ethanol
-
Dry diethyl ether
Procedure:
-
Prepare sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as dry diethyl ether.
-
Slowly add the sodium ethoxide solution to the 2,4-dinitrochlorobenzene solution with stirring at room temperature.
-
After the addition is complete, the reaction mixture is typically refluxed for a period to ensure complete reaction.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkage, the aromatic C-H bonds, and the N-O bonds of the nitro groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of the protons in the molecule, including the aromatic protons and the protons of the ethyl group.
-
¹³C NMR: To identify the number and chemical environment of the carbon atoms.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Conclusion
This technical guide has provided a detailed theoretical examination of the structure and reactivity of this compound. In the absence of direct computational studies, a comparative analysis with the well-characterized 2,4-dinitrophenol has been employed to predict the key structural and electronic features of DNF. The presence of the ethoxy group in place of the hydroxyl group is anticipated to induce notable changes in the molecule's conformation and electronic properties, particularly a higher HOMO energy and a potentially smaller HOMO-LUMO gap, suggesting increased reactivity.
The proposed computational workflow offers a clear roadmap for future in-depth theoretical investigations that will be crucial for a more precise understanding of this molecule. Furthermore, the generalized experimental protocols provide a practical framework for the synthesis and characterization of this compound, which is essential for validating theoretical predictions.
It is our hope that this guide will serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and materials science, and will stimulate further investigation into the properties and potential applications of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dinitrophenetole
Introduction
2,4-Dinitrophenetole is an aromatic ether often used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. This document provides a detailed laboratory protocol for the synthesis of this compound via the Williamson ether synthesis. This method involves the reaction of 2,4-dinitrochlorobenzene with ethanol in the presence of a base, typically potassium carbonate, to yield the desired ether product.[1][2][3] The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers.[2][4]
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the ethoxide ion, formed in situ from ethanol and a base, displaces the chloride from 2,4-dinitrochlorobenzene.
Reaction of 2,4-dinitrochlorobenzene with ethanol in the presence of potassium carbonate to yield this compound.
Data Presentation
The physical and chemical properties of the key reactant and the final product are summarized below for easy reference.
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | 2,4-Dinitrochlorobenzene (Reactant) | This compound (Product) |
| Molecular Formula | C₆H₃ClN₂O₄ | C₈H₈N₂O₅[5] |
| Molecular Weight | 202.55 g/mol | 212.16 g/mol [5] |
| Appearance | Yellow crystalline solid | Yellow crystalline solid |
| Melting Point | 48-51 °C | ~90 °C |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reactants | 2,4-Dinitrochlorobenzene, Absolute Ethanol, Potassium Carbonate |
| Reaction Time | 6 hours[1] |
| Reaction Temperature | Reflux (approx. 78 °C)[1] |
| Theoretical Yield | Based on a 1:1.6 molar ratio of 2,4-dinitrochlorobenzene to potassium carbonate.[1] |
| Expected Purity | 98-99% after recrystallization.[1] |
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 2,4-dinitroanisole.[1]
Materials and Equipment
-
2,4-Dinitrochlorobenzene (10.13 g, 0.05 mol)
-
Absolute Ethanol (150 mL)
-
Anhydrous Potassium Carbonate (11.05 g, 0.08 mol)
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Spatula
-
Melting point apparatus
-
NMR spectrometer
Procedure
-
Reaction Setup:
-
Place 10.13 g (0.05 mol) of 2,4-dinitrochlorobenzene into a 250 mL round-bottom flask containing a magnetic stir bar.
-
Add 150 mL of absolute ethanol to the flask and stir until the solid is completely dissolved.
-
-
Addition of Base:
-
To the stirred solution, gradually add 11.05 g (0.08 mol) of anhydrous potassium carbonate over a period of 15-20 minutes.[1]
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. This will cause the product to precipitate out of the solution.[1]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold water to remove any remaining salts and impurities.[1]
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.[6]
-
Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified this compound.
-
Obtain a ¹H NMR spectrum to confirm the structure of the product.[7]
-
Safety Precautions
-
2,4-Dinitrochlorobenzene is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The product, this compound, and related dinitrophenol compounds are also toxic.[8][9][10] Avoid inhalation, ingestion, and skin contact.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol is flammable; keep it away from open flames and sparks.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C8H8N2O5 | CID 11887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound(610-54-8) 1H NMR spectrum [chemicalbook.com]
- 8. 2,4-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2,4-Dinitrophenol CAS#: 51-28-5 [m.chemicalbook.com]
- 10. epa.gov [epa.gov]
Application of 2,4-Dinitrophenetole in Organic Synthesis: A Profile of Reactivity and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrophenetole is an aromatic ether characterized by a benzene ring substituted with two nitro groups and an ethoxy group. While specific documented applications of this compound in organic synthesis are not extensively reported in readily available literature, its chemical structure suggests a rich and predictable reactivity profile. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions renders the aromatic ring highly electron-deficient. This electronic feature is the primary determinant of its utility in organic synthesis, primarily through nucleophilic aromatic substitution (SNAr) reactions. Additionally, the nitro groups and the ether linkage can undergo characteristic transformations, further expanding its potential as a synthetic intermediate.
This document outlines the principal potential applications of this compound in organic synthesis, drawing parallels with the well-established chemistry of analogous compounds such as 2,4-dinitrochlorobenzene and 2,4-dinitroanisole. The protocols and data presented are based on established principles of organic reactivity and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.
Core Applications
The key reactive sites of this compound are:
-
The Aromatic Ring: Susceptible to nucleophilic aromatic substitution (SNAr), where the ethoxy group acts as a leaving group.
-
The Nitro Groups: Can be reduced to amino groups, providing a pathway to various substituted phenetidine derivatives.
-
The Ether Linkage: Can be cleaved under specific conditions to yield 2,4-dinitrophenol.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent application of this compound is expected to be in nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the ethoxy group by a variety of nucleophiles.[1][2]
General Reaction Scheme:
Caption: General workflow for SNAr reactions of this compound.
Common nucleophiles that can be employed include amines, alkoxides, and thiolates, leading to the synthesis of a diverse range of substituted dinitrobenzene derivatives.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions with this compound
| Nucleophile | Product Class | Potential Application |
| Primary/Secondary Amines | N-Aryl-2,4-dinitroanilines | Synthesis of dye precursors, enzyme inhibitors, and probes for protein chemistry. |
| Hydrazine | 2,4-Dinitrophenylhydrazine | Precursor for the widely used Brady's reagent for ketone and aldehyde identification.[3] |
| Alkoxides (RO⁻) | 2,4-Dinitrophenyl ethers | Synthesis of other substituted aromatic ethers. |
| Thiolates (RS⁻) | 2,4-Dinitrophenyl thioethers | Building blocks for pharmaceuticals and materials science. |
Experimental Protocol: Synthesis of N-Aryl-2,4-dinitroaniline (General Procedure)
This protocol is adapted from procedures for the reaction of amines with 2,4-dinitrochlorobenzene.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO).
-
Addition of Amine: Add 1.0-1.2 equivalents of the desired primary or secondary amine to the solution. For less reactive amines, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to scavenge the liberated ethoxide.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
-
Characterization: The structure of the product can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Reduction of Nitro Groups for the Synthesis of Phenetidine Derivatives
The nitro groups of this compound can be readily reduced to amino groups using various reducing agents. This provides a synthetic route to 4-ethoxy-1,3-phenylenediamine and other related phenetidine derivatives, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The reduction can be performed selectively or on both nitro groups simultaneously.
Caption: Potential reduction pathways of this compound.
Table 2: Reduction Conditions for Nitroarenes and Expected Products
| Reagent/Catalyst | Conditions | Expected Major Product |
| H₂, Pd/C | 1-4 atm H₂, RT, Ethanol/Methanol | 4-Ethoxy-1,3-phenylenediamine |
| Sn, HCl | Reflux | 4-Ethoxy-1,3-phenylenediamine |
| Fe, NH₄Cl | Reflux in Ethanol/Water | 4-Ethoxy-1,3-phenylenediamine |
| Na₂S or NaHS | RT or gentle heating, aq. Ethanol | Selective reduction to amino-nitrophenetole |
Experimental Protocol: Synthesis of 4-Ethoxy-1,3-phenylenediamine
This protocol is based on standard procedures for the reduction of dinitroarenes.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol in a round-bottom flask, add a solution of ammonium chloride (0.2 eq.) in water.
-
Addition of Reducing Agent: Heat the mixture to reflux and add iron powder (3.0-5.0 eq.) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired diamine.
Cleavage of the Ether Linkage
The ether bond in this compound can be cleaved under strong acidic conditions to yield 2,4-dinitrophenol (DNP). This reaction is generally less synthetically useful for creating complexity but can be employed as a deprotection strategy if the ethoxy group is used to mask a phenolic hydroxyl group.
General Reaction Scheme:
Caption: Acid-catalyzed cleavage of the ether linkage in this compound.
Table 3: Reagents for Aryl Ether Cleavage
| Reagent | Typical Conditions | Notes |
| HBr (48% aq.) | Reflux | A common and effective reagent. |
| HI | Reflux | Highly effective but can be more expensive. |
| BBr₃ | CH₂Cl₂, -78 °C to RT | A powerful Lewis acid for ether cleavage under milder temperature conditions. |
Experimental Protocol: Cleavage to 2,4-Dinitrophenol
This protocol is based on standard methods for aryl ether dealkylation.[5]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place this compound (1.0 eq.).
-
Addition of Acid: Add an excess of 48% aqueous hydrobromic acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water.
-
Isolation: The precipitated 2,4-dinitrophenol can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Conclusion
While this compound is not as commonly utilized as other related dinitrobenzene derivatives, its chemical structure provides a versatile platform for a range of organic transformations. Its potential in nucleophilic aromatic substitution, the synthesis of substituted phenetidines, and as a protected form of 2,4-dinitrophenol makes it a compound of interest for synthetic chemists. The protocols and potential applications outlined in this document provide a foundational framework for exploring the synthetic utility of this compound in the design and development of novel molecules. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.
References
Application Notes and Protocols: The Use of 2,4-Dinitrophenetole as an Intermediate for Dye Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants. Their synthesis traditionally involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1] The specific molecular structure of the resulting azo dye dictates its color, fastness, and other properties.
While not a commonly cited dye intermediate, 2,4-dinitrophenetole, by virtue of its chemical structure, presents a viable, albeit hypothetical, precursor for the synthesis of novel azo dyes. The presence of two nitro groups offers the potential for reduction to the corresponding diamine, 2,4-diaminophenetole. This diamine can then be subjected to diazotization and coupling reactions to produce a variety of bis-azo dyes, which are known for their intense colors and good dyeing properties. This document outlines the theoretical framework and provides hypothetical protocols for the utilization of this compound in the synthesis of azo dyes.
Proposed Synthetic Pathway
The proposed synthetic route from this compound to a bis-azo dye involves a two-step process:
-
Reduction of this compound: The two nitro groups of this compound are reduced to primary amino groups to yield 2,4-diaminophenetole.
-
Diazotization and Azo Coupling: The resulting 2,4-diaminophenetole is then bis-diazotized and coupled with a suitable aromatic coupling component to form the final bis-azo dye.
Data Presentation (Hypothetical)
The following table summarizes hypothetical quantitative data for the proposed synthesis. These values are illustrative and would need to be determined experimentally.
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1. Reduction | This compound | 2,4-Diaminophenetole | SnCl₂·2H₂O / HCl (conc.) | Ethanol | 70-80 | 4-6 | 85-95 | >95 |
| 2. Diazotization & Azo Coupling | 2,4-Diaminophenetole | Bis-Azo Dye (example) | NaNO₂ / HCl, Phenol | Water/NaOH | 0-5 | 1-2 | 70-85 | >90 |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of 2,4-Diaminophenetole from this compound (Reduction)
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (5-6 equivalents) and concentrated hydrochloric acid (10-12 equivalents) portion-wise. The addition may be exothermic, and the reaction mixture should be cooled in an ice bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux at 70-80°C with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethanol.
-
Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield crude 2,4-diaminophenetole.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Bis-Azo Dye from 2,4-Diaminophenetole
Materials:
-
2,4-Diaminophenetole
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol (or other coupling component)
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
Procedure:
Part A: Bis-Diazotization of 2,4-Diaminophenetole
-
Dissolve 2,4-diaminophenetole (1 equivalent) in a mixture of concentrated hydrochloric acid (4 equivalents) and water in a beaker. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (2.2 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 2,4-diaminophenetole hydrochloride. Maintain the temperature below 5°C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the bis-diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component, for example, phenol (2.2 equivalents), in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
-
Slowly and with vigorous stirring, add the cold bis-diazonium salt solution from Part A to the cold solution of the coupling component.
-
A brightly colored precipitate of the bis-azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted salts.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualizations
Caption: Logical workflow for the synthesis of a bis-azo dye from this compound.
Caption: Proposed chemical reaction pathway for the synthesis of a bis-azo dye.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4-Dinitrophenetole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,4-dinitrophenetole. This method is applicable for the determination of this compound in various sample matrices, particularly in the context of pharmaceutical analysis and drug development. The described protocol utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a nitroaromatic compound that may be present as an impurity, metabolite, or synthetic intermediate in pharmaceutical preparations. Accurate and reliable quantification of such compounds is crucial for ensuring the safety and efficacy of drug products. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of individual components in a mixture.[1] This application note presents a detailed HPLC method suitable for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (optional, for mobile phase modification).
-
Standards: A certified reference standard of this compound.
-
Sample Filters: 0.45 µm PTFE syringe filters.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These parameters should serve as a starting point and may require further optimization based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
Protocols
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (50:50 acetonitrile:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid dosage form is outlined below. For aqueous samples, a solid-phase extraction (SPE) protocol may be more suitable.
-
Sample Weighing: Accurately weigh and crush a representative portion of the sample (e.g., tablets).
-
Extraction: Transfer a known weight of the crushed sample, equivalent to approximately 10 mg of the active pharmaceutical ingredient (API), into a 50 mL volumetric flask. Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
Analysis Workflow
The logical flow of the analytical procedure is depicted in the diagram below.
References
Application Note: Detection of 2,4-Dinitrophenetole by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,4-Dinitrophenetole (DNPET) is an organic compound with the chemical formula C₈H₈N₂O₅. It is structurally related to 2,4-dinitrophenol (DNP), a compound known for its use as an antiseptic, and controversially as a weight-loss drug. Given the toxicological interest in dinitroaromatic compounds, robust analytical methods for their detection are crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Disclaimer: Publicly available, validated GC-MS methods specifically for this compound are limited. The following protocol is largely based on established methods for the analysis of the structurally similar compound, 2,4-dinitrophenol (DNP). While the sample preparation and general GC-MS conditions are expected to be applicable, critical parameters such as retention time and mass fragmentation patterns will differ. This document serves as a comprehensive starting point for method development and validation for this compound analysis.
Principle of the Method
This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix. The separated compound then enters a Mass Spectrometer (MS), which ionizes the molecule and fragments it into characteristic ions. By monitoring for these specific ions, the presence of this compound can be confirmed and quantified.
Materials and Reagents
-
This compound analytical standard
-
2,4-Dinitrophenol (for reference and method development)
-
Internal Standard (IS): e.g., 2,4-Dinitrophenol-d3 or a suitable stable isotope-labeled analog
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate, Dichloromethane (all HPLC or GC grade)
-
Reagents for sample preparation: Hydrochloric acid (HCl), Sodium chloride (NaCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymer-based sorbent) or QuEChERS kits
-
Nitrogen gas for evaporation
-
GC-grade carrier gas (Helium or Hydrogen)
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase or a suitable solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Spiking Solution: Prepare a working solution of the internal standard (e.g., 1 µg/mL) to spike all standards, blanks, and samples.
1.2. Sample Preparation (from Biological Matrices, e.g., Plasma or Urine)
This protocol is adapted from methods for 2,4-dinitrophenol and may require optimization.
-
Sample Collection: Collect samples in appropriate containers and store them at -20°C or below until analysis.
-
Acidification: To a 1 mL aliquot of the sample, add 50 µL of concentrated HCl to adjust the pH to approximately 2. This enhances the extraction efficiency of acidic and neutral compounds.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube. Repeat the extraction process.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the acidified sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent for GC injection (e.g., ethyl acetate or toluene).
GC-MS Analysis
The following are suggested starting parameters and will require optimization.
2.1. Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
2.2. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: For initial method development to identify the retention time and fragmentation pattern of this compound. Scan range: m/z 50-300.
-
Selected Ion Monitoring (SIM): For quantitative analysis. Select characteristic ions of this compound and the internal standard.
-
Data Presentation
Predicted Mass Spectrum of this compound
The molecular weight of this compound is 212.15 g/mol . The expected fragmentation pattern in EI-MS would likely involve the loss of the ethyl group, nitro groups, and other characteristic fragments.
Table 1: Predicted Characteristic Ions for this compound in SIM Mode
| Analyte | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ions (m/z) |
| This compound | 212 (M⁺) | 183, 166, 153, 136 |
| Internal Standard | To be determined | To be determined |
Note: The above m/z values are predictions and must be confirmed by analyzing a pure standard of this compound. The base peak may not be the molecular ion.
Quantitative Data (Based on 2,4-Dinitrophenol for Reference)
The following table summarizes typical quantitative data for the analysis of 2,4-dinitrophenol, which can serve as a benchmark for the method development of this compound.[1]
Table 2: Example Quantitative Parameters for 2,4-Dinitrophenol Analysis
| Parameter | Typical Value for 2,4-Dinitrophenol | Target for this compound |
| Retention Time (min) | ~ 8 - 12 (column dependent) | To be determined |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | < 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | < 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Logical Relationship for Method Development
References
Application Notes: Quantitative Analysis of 2,4-Dinitrophenetole in Environmental Water Samples
Introduction
2,4-Dinitrophenetole (DNPT), with the chemical formula C8H8N2O5, is an organic compound that may be present in environmental water sources due to industrial activities, including its use as an intermediate in the synthesis of certain dyes and other chemicals. Its presence in water is of concern due to its potential toxicity. Accurate and sensitive quantitative analysis of DNPT in environmental water samples is crucial for monitoring its environmental fate and ensuring water quality.
This document provides detailed application notes and protocols for the quantitative determination of this compound in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods offer high selectivity and sensitivity, making them suitable for trace-level analysis.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantitative analysis of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method. After extraction from the water sample, the analyte is separated from other components on a GC column and then detected by a mass spectrometer. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is also highly effective for the analysis of DNPT. The separation is achieved on an HPLC column, and detection is performed using a diode array detector, which can monitor multiple wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment.
Sample preparation for both methods typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the water matrix.
Experimental Protocols
1. Sample Collection and Preservation
-
Collection: Collect water samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps to prevent photodegradation and analyte adsorption to the container walls.
-
Preservation: To prevent microbial degradation, adjust the pH of the water samples to <2 with sulfuric acid immediately after collection.
-
Storage: Store the samples at 4°C and analyze within 14 days of collection.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for similar nitroaromatic compounds.
-
Materials:
-
SPE cartridges (e.g., C18, 6 mL, 500 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas evaporator
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove excess water.
-
Elution: Elute the trapped this compound from the cartridge with 5 mL of dichloromethane into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
The sample is now ready for GC-MS or HPLC analysis.
-
3. GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
-
Characteristic Ions for this compound (m/z): Based on its structure (molecular weight 212.16 g/mol ), the expected molecular ion is at m/z 212. Other significant fragment ions would be selected for quantification and confirmation (e.g., m/z 183, 167, 154).
-
4. HPLC-DAD Analysis Protocol
-
Instrumentation: An HPLC system with a Diode Array Detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
DAD Conditions:
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength for this compound (e.g., around 260 nm).
-
Spectral Range: 200-400 nm for peak purity analysis.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Calibration Curve for this compound Analysis by GC-MS
| Concentration (µg/L) | Peak Area (Counts) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 758,900 |
| Linearity (R²) | 0.9995 |
Table 2: Method Detection Limit (MDL) and Method Quantitation Limit (MQL) for this compound
| Parameter | GC-MS | HPLC-DAD |
| MDL (µg/L) | 0.25 | 0.50 |
| MQL (µg/L) | 0.80 | 1.50 |
Table 3: Recovery of this compound from Spiked Environmental Water Samples
| Sample Matrix | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
| River Water | 10.0 | 9.2 | 92 |
| Wastewater Effluent | 10.0 | 8.8 | 88 |
| Groundwater | 10.0 | 9.5 | 95 |
Mandatory Visualization
Application Notes and Protocols: Synthesis of 3-Amino-4-ethoxyacetanilide from 2,4-Dinitrophenetole
Abstract
This document provides a detailed methodology for the synthesis of 3-amino-4-ethoxyacetanilide, a valuable intermediate in the development of pharmaceutical compounds and dyes. The protocol outlines a two-step process commencing with the catalytic hydrogenation of 2,4-dinitrophenetole to yield 2,4-diaminophenetole, followed by a regioselective acetylation to produce the final product. The procedures are designed for researchers in organic synthesis and drug development, emphasizing control over reaction conditions to ensure high yield and purity.
Introduction
3-Amino-4-ethoxyacetanilide serves as a key building block in the synthesis of various organic molecules. Its structure, featuring an aniline derivative with strategically placed amino, ethoxy, and acetamido groups, allows for diverse chemical modifications. This application note details a reliable synthetic route starting from this compound, focusing on a robust reduction of the nitro groups and a subsequent, highly selective N-acetylation. The control of the acetylation step is critical to prevent the formation of the diacetylated byproduct, which is achieved through careful temperature management and stoichiometric control of the acetylating agent.
Overall Reaction Scheme
The synthesis of 3-amino-4-ethoxyacetanilide from this compound is accomplished in two primary steps:
Step 1: Reduction of this compound
This compound is reduced to 2,4-Diaminophenetole.
Step 2: Selective Acetylation of 2,4-Diaminophenetole
2,4-Diaminophenetole undergoes regioselective acetylation to form 3-Amino-4-ethoxyacetanilide.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, consulting the relevant Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of 2,4-Diaminophenetole via Catalytic Hydrogenation
This protocol describes the reduction of this compound to 2,4-diaminophenetole using palladium on carbon as a catalyst under a hydrogen atmosphere.
Materials and Equipment:
-
This compound
-
Ethanol, absolute
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and balloon
-
Filter apparatus (e.g., Büchner funnel with celite or a syringe filter)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in absolute ethanol to form a solution.
-
Carefully add 10% Pd/C catalyst (approximately 1-2 mol% of palladium relative to the substrate) to the solution.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by a vacuum.
-
Introduce hydrogen gas into the vessel, typically to a pressure of 2-4 atm, or by using a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,4-diaminophenetole. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of 3-Amino-4-ethoxyacetanilide via Selective Acetylation
This protocol details the regioselective N-acetylation of 2,4-diaminophenetole. The key to selectivity is the slow addition of acetic anhydride at a reduced temperature.
Materials and Equipment:
-
Crude 2,4-Diaminophenetole (from Protocol 1)
-
Ethanol, absolute
-
Acetic Anhydride
-
Ice-water bath
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude 2,4-diaminophenetole (1 equivalent) in absolute ethanol in the three-necked round-bottom flask.
-
Cool the solution to 0-5°C using an ice-water bath.
-
In a dropping funnel, prepare a solution of acetic anhydride (1 equivalent) in a small amount of ethanol.
-
Add the acetic anhydride solution dropwise to the cooled solution of the diamine over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour.
-
Monitor the reaction for the formation of the desired product and the consumption of the starting material by TLC.
-
Once the reaction is complete, begin to remove the ethanol by distillation. Continue distillation until the temperature of the pot residue reaches approximately 98°C.
-
Cool the remaining aqueous residue to 10-15°C to induce crystallization of the product.
-
Collect the crystalline 3-amino-4-ethoxyacetanilide by filtration.
-
Wash the crystals with cold water and dry under vacuum to obtain the final product.
Data Presentation
The following table summarizes the key reactants, products, and expected outcomes of the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield |
| This compound | C₈H₈N₂O₅ | 212.16 | Yellow solid | ~89-91 | Starting Mat. |
| 2,4-Diaminophenetole | C₈H₁₂N₂O | 152.20 | Oil/Low-melting solid | - | ~95% (crude) |
| 3-Amino-4-ethoxyacetanilide | C₁₀H₁₄N₂O₂ | 194.23 | Brown powder[1] | 125-127[1] | ~80-85% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow from this compound to 3-amino-4-ethoxyacetanilide.
References
Application of 2,4-Dinitrophenetole in the Context of Pesticide Development
Notice to Researchers: Scientific literature extensively documents the pesticidal properties of 2,4-dinitrophenol (DNP), a related compound. However, research specifically detailing the use of 2,4-dinitrophenetole as a lead compound for the development of novel pesticides is limited. The information presented herein is based on the current understanding of this compound's biological activity, which is largely attributed to its relationship with DNP.
Introduction
This compound is an organic compound structurally related to 2,4-dinitrophenol (DNP). Historically, DNP was used as a broad-spectrum, non-selective pesticide, exhibiting herbicidal, insecticidal, and fungicidal properties.[1][2][3][4][5][6] The pesticidal activity of this compound is thought to arise from its potential in vivo hydrolysis to 2,4-dinitrophenol, which is a well-known metabolic inhibitor.[7]
The primary mechanism of action for DNP is the uncoupling of oxidative phosphorylation in mitochondria.[2] By disrupting the proton gradient across the inner mitochondrial membrane, DNP inhibits the synthesis of ATP, the primary energy currency of the cell. This disruption of energy metabolism is catastrophic for the organism, leading to a rapid increase in metabolic rate, hyperthermia, and ultimately, death. This non-specific mode of action accounts for its broad toxicity across different kingdoms of life.
Given its relationship to DNP, this compound can be considered within the broader class of dinitrophenolic compounds that have been investigated for their biological activities. The following sections provide an overview of the available toxicity data and generalized protocols for evaluating the pesticidal potential of such compounds.
Data Presentation: Toxicity of 2,4-Dinitrophenol
Quantitative toxicity data for this compound is not widely available in the literature. However, extensive data exists for its active metabolite, 2,4-dinitrophenol (DNP), which is presented below for context. This data is crucial for understanding the potential biological effects of compounds that can be metabolized to DNP.
Table 1: Aquatic Toxicity of 2,4-Dinitrophenol (DNP)
| Species | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |
| Daphnia magna (Freshwater Crustacean) | 21 days | NOEC (reproduction) | 2000 | [8] |
| Freshwater Crustaceans (various) | 48-96 hours | LC50/EC50 | 3800 - 4600 | [8] |
| Artemia salina (Marine Crustacean) | 48 hours | LC50 | 200 | [8] |
| Freshwater Fish (various) | --- | Chronic NOEC (growth) | 500 - 1300 | [8] |
| Marine Fish (various) | 48-96 hours | LC50 | 1500 - 41,700 | [8] |
| Freshwater Algae | 48 hours | EC50 (biomass) | 26,000 | [8] |
| Zebrafish Embryo | --- | LC50 | Varies by lab | [9] |
Table 2: Mammalian and Other Toxicity Data for 2,4-Dinitrophenol (DNP)
| Organism | Route of Exposure | Endpoint | Dose | Reference |
| Human | Oral | LOAEL (cataract formation) | 2 mg/kg/day | [10] |
| Rat | Oral (chronic) | NOAEL (decreased body weight) | 31 mg/kg/day | [10] |
| Dog | Oral (subchronic) | NOAEL (decreased growth rate) | 8.6 mg/kg/day | [10] |
| Newborn Rat | Oral (7 days) | NOAEL | 10 mg/kg/day | [10] |
Experimental Protocols
The following are generalized protocols for screening the pesticidal activity of a test compound such as this compound. These protocols are based on standard methodologies in the field.
Protocol 1: Herbicidal Activity Screening
Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone, DMSO)
-
Surfactant (e.g., Tween 20)
-
Seeds of target weed species (e.g., Abutilon theophrasti, Chenopodium album) and a crop species (e.g., Zea mays)
-
Pots, soil mix
-
Growth chamber or greenhouse with controlled conditions
-
Spraying equipment
Procedure:
A. Pre-emergence Assay
-
Fill pots with soil mix and sow seeds of the target species at a uniform depth.
-
Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates. Add a surfactant to the final spray solutions.
-
Apply the test solutions uniformly to the soil surface of the pots. Include a solvent-only control and a positive control (a known herbicide).
-
Place the pots in a growth chamber or greenhouse under optimal conditions for germination and growth.
-
After a set period (e.g., 14-21 days), assess the efficacy by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).[11]
B. Post-emergence Assay
-
Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Prepare spray solutions of the test compound as described above.
-
Apply the solutions directly to the foliage of the seedlings until runoff.
-
Return the pots to the growth chamber or greenhouse.
-
Assess the herbicidal effect at regular intervals (e.g., 7, 14, and 21 days after treatment) by visual rating of injury (chlorosis, necrosis, stunting) and by measuring the fresh or dry weight of the above-ground biomass.[12]
Protocol 2: Insecticidal Activity Screening
Objective: To determine the contact and ingestion toxicity of a test compound against a target insect species.
Materials:
-
Test compound
-
Acetone
-
Target insect species (e.g., larvae of Trogoderma granarium, adults of Drosophila melanogaster)
-
Micro-applicator or pipette
-
Petri dishes or glass vials
-
Artificial diet or leaf discs
-
Incubator with controlled temperature and humidity
Procedure:
A. Topical Application (Contact Toxicity)
-
Dissolve the test compound in acetone to prepare a range of concentrations.
-
Immobilize individual insects (e.g., using CO2 or chilling).
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.[13]
-
Treat a control group with acetone only.
-
Place the treated insects in clean containers with access to food and water.
-
Record mortality at 24, 48, and 72 hours post-application.
B. Residual Film Assay (Contact Toxicity)
-
Dissolve the test compound in a volatile solvent like acetone.
-
Apply a known volume of the solution to the inner surface of a petri dish or glass vial.[13][14][15]
-
Allow the solvent to evaporate completely, leaving a uniform film of the test compound.
-
Introduce a known number of insects into the treated container.
-
Seal the container with a ventilated lid.
-
Record mortality at specified time intervals.
C. Diet Incorporation Assay (Ingestion Toxicity)
-
Prepare the insect's artificial diet. While the diet is still liquid, incorporate the test compound at various concentrations.
-
Dispense the treated diet into rearing containers and allow it to solidify.
-
Introduce a known number of insects into each container.
-
Maintain the containers in an incubator under appropriate conditions.
-
Assess mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) over a period of several days.
Protocol 3: Fungicidal Activity Screening (In Vitro)
Objective: To evaluate the ability of a test compound to inhibit the mycelial growth of a target fungal pathogen.
Materials:
-
Test compound
-
DMSO or other suitable solvent
-
Potato Dextrose Agar (PDA) or other appropriate fungal growth medium
-
Cultures of target fungal species (e.g., Fusarium spp., Phytophthora infestans)
-
Petri dishes (90 mm)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PDA medium and autoclave it. Allow it to cool to approximately 50°C.
-
Amend the molten PDA with the test compound stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent-only control plate.[16]
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).[17]
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
Visualizations
Logical and Signaling Pathways
Caption: Conversion of this compound and its effect on the mitochondrial proton gradient.
Caption: Mechanism of Action: Uncoupling of Oxidative Phosphorylation by DNP.
Experimental Workflow
References
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. Two deaths attributed to the use of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. amherst.edu [amherst.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dinitrophenol in freshwater and marine water [waterquality.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hracglobal.com [hracglobal.com]
- 13. entomoljournal.com [entomoljournal.com]
- 14. journals.rdagriculture.in [journals.rdagriculture.in]
- 15. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Analytical Standards of 2,4-Dinitrophenetole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dinitrophenetole (1-ethoxy-2,4-dinitrobenzene) is an organic compound with potential applications in various research fields, including as a reference standard in analytical chemistry. The availability of a well-characterized, high-purity analytical standard is crucial for accurate quantification and identification in experimental studies. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound to serve as an analytical standard. The described method is based on the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2][3][4]
Principle
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and sodium ethoxide.[5] The strong electron-withdrawing nature of the two nitro groups on the benzene ring facilitates the displacement of the chlorine atom by the ethoxide nucleophile.
Experimental Protocols
Materials and Equipment
-
1-Chloro-2,4-dinitrobenzene (99%)
-
Sodium metal (99.9%)
-
Absolute ethanol (200 proof)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis of Sodium Ethoxide
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to 50 mL of absolute ethanol in a round-bottom flask under a dry atmosphere (e.g., nitrogen or argon).
-
The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation and control the rate of addition to maintain a manageable reaction.
-
Once all the sodium has reacted and a clear solution of sodium ethoxide is formed, allow the solution to cool to room temperature.
Synthesis of this compound
-
Dissolve 20.2 g (0.1 mol) of 1-chloro-2,4-dinitrobenzene in 100 mL of absolute ethanol in a separate flask.
-
Slowly add the prepared sodium ethoxide solution to the 1-chloro-2,4-dinitrobenzene solution with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Purification of this compound
-
Pour the reaction mixture into 500 mL of cold distilled water.
-
The product, this compound, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
For further purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a vacuum oven at a temperature below the melting point.
Characterization of the Analytical Standard
The identity and purity of the prepared this compound should be confirmed using various analytical techniques.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Pale yellow crystalline solid |
| Melting Point | Melting Point Apparatus | 85-87 °C |
| Identity | ¹H NMR, ¹³C NMR, MS, FT-IR | Spectra consistent with the structure of this compound[6] |
| Purity | HPLC-UV or GC-MS | ≥ 99.5% |
¹H NMR (CDCl₃, 400 MHz): δ 8.78 (d, J=2.8 Hz, 1H), 8.42 (dd, J=9.2, 2.8 Hz, 1H), 7.20 (d, J=9.2 Hz, 1H), 4.28 (q, J=7.1 Hz, 2H), 1.55 (t, J=7.1 Hz, 3H).
Mass Spectrometry (EI): m/z 212 (M⁺), 183, 166, 154, 136, 107.[6]
FT-IR (KBr, cm⁻¹): ~1605 (aromatic C=C), 1520 & 1345 (NO₂ stretching), 1270 (aryl ether C-O stretching).
Experimental Workflow
Caption: Workflow for the preparation and certification of this compound analytical standard.
Safety Precautions
-
1-Chloro-2,4-dinitrobenzene is a toxic and skin-sensitizing substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere and away from any water sources.
-
The reaction to generate sodium ethoxide produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
This application note provides a comprehensive and detailed protocol for the preparation of a high-purity analytical standard of this compound. Adherence to this protocol will enable researchers to produce a well-characterized standard suitable for use in a variety of analytical applications, ensuring the reliability and accuracy of their results.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. This compound | C8H8N2O5 | CID 11887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dinitrophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-dinitrophenetole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a compound typically synthesized via the Williamson ether synthesis from 2,4-dinitrochlorobenzene and sodium ethoxide. The primary impurities are often unreacted starting materials and the hydrolysis byproduct, 2,4-dinitrophenol.
Issue 1: The crude product is an oil and does not solidify.
| Question | Answer |
| Why is my crude this compound an oil instead of a solid? | This can be due to the presence of significant amounts of impurities, such as unreacted 2,4-dinitrochlorobenzene or residual solvent, which can depress the melting point of the product. |
| How can I induce solidification of my oily product? | Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, adding a seed crystal of pure this compound can initiate crystallization. Alternatively, attempting to remove volatile impurities under high vacuum may help. |
| What if my product still remains an oil? | If the product refuses to solidify, it is highly impure. In this case, direct purification by column chromatography is the recommended next step. |
Issue 2: Low yield of purified product after recrystallization.
| Question | Answer |
| What are the common causes for a low recovery rate after recrystallization? | The most frequent reasons include using too much recrystallization solvent, cooling the solution too quickly leading to the formation of very fine crystals that pass through the filter paper, or incomplete precipitation of the product. |
| How can I optimize my recrystallization to improve the yield? | Use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of larger crystals. Ensure the solution is sufficiently cold before filtration. |
| Could the choice of solvent be the issue? | Yes, if this compound has significant solubility in the chosen solvent even at low temperatures, the recovery will be poor. Ethanol is a commonly used and effective solvent for the recrystallization of similar nitroaromatic compounds. |
Issue 3: The purified product has a low melting point and a broad melting range.
| Question | Answer |
| What does a low and broad melting point indicate? | This is a strong indication that the product is still impure. Pure crystalline solids typically have a sharp melting point within a narrow range. The melting point of pure this compound is approximately 85-87°C. |
| What are the likely impurities? | The most probable impurities are unreacted 2,4-dinitrochlorobenzene (m.p. 51-53°C) and 2,4-dinitrophenol (m.p. 112-114°C). The presence of either will lower and broaden the melting point of your product. |
| How can I further purify my product? | A second recrystallization may be sufficient to remove the remaining impurities. If the melting point does not improve significantly, column chromatography is the most effective method for separating the desired product from the starting materials and byproducts. |
Issue 4: Thin Layer Chromatography (TLC) shows multiple spots after purification.
| Question | Answer |
| What does the presence of multiple spots on a TLC plate signify? | It indicates that your sample is a mixture of compounds. In the context of this compound purification, these spots likely correspond to the product, unreacted 2,4-dinitrochlorobenzene, and 2,4-dinitrophenol. |
| How can I use TLC to guide my purification? | TLC is an excellent tool to determine the appropriate solvent system for column chromatography. The ideal mobile phase should provide good separation between the spots, with the desired product having an Rf value of approximately 0.25-0.35. |
| What is a suitable mobile phase for the TLC analysis of this compound? | A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. A common ratio to begin with is 4:1 (hexane:ethyl acetate). The polarity can be adjusted to achieve optimal separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of crude this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by an ethoxide ion, typically from sodium ethoxide or by using ethanol with a base like potassium carbonate.[1][2]
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The main impurities are typically unreacted 2,4-dinitrochlorobenzene and 2,4-dinitrophenol. 2,4-dinitrophenol is formed from the hydrolysis of 2,4-dinitrochlorobenzene if water is present in the reaction mixture.
Q3: Which purification technique is best for crude this compound?
A3: The choice of purification technique depends on the level of impurity. For a relatively pure crude product, recrystallization from ethanol is often sufficient. If the crude product is an oil or contains significant amounts of impurities, column chromatography is the more effective method.
Q4: How do I choose a suitable solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, ethanol is a good choice. The crude product should be dissolved in a minimal amount of hot ethanol, and then the solution is allowed to cool slowly to induce the crystallization of the pure product.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed by several methods. Thin Layer Chromatography (TLC) can be used to check for the presence of impurities. A sharp melting point that corresponds to the literature value (approximately 85-87°C) is a good indicator of purity. For a more definitive analysis, spectroscopic methods such as ¹H NMR and ¹³C NMR can be used to confirm the structure and identify any impurities.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₈N₂O₅ | 212.16 | 85 - 87 | Yellow crystalline solid |
| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | 202.55 | 51 - 53 | Yellow crystalline solid |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 112 - 114 | Yellow crystalline solid |
Table 2: Suggested Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (v/v) | Expected Rf of this compound |
| Thin Layer Chromatography (TLC) | Silica Gel | Hexane:Ethyl Acetate (4:1) | ~0.3 |
| Column Chromatography | Silica Gel | Gradient elution from Hexane:Ethyl Acetate (9:1) to (4:1) | - |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
-
Purity Assessment: Determine the melting point of the dried crystals and perform a TLC analysis to check for purity.
Protocol 2: Purification of Crude this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 9:1 hexane:ethyl acetate. The less polar impurity, 2,4-dinitrochlorobenzene, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to 4:1 hexane:ethyl acetate. This will elute the desired product, this compound.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Final Purification (Optional): The resulting solid can be further purified by recrystallization from ethanol if necessary.
-
Purity Assessment: Confirm the purity of the final product by melting point determination and TLC.
Mandatory Visualization
References
identifying and minimizing side reactions in 2,4-dinitrophenetole preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,4-dinitrophenetole.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and industrially relevant method for preparing this compound is through a nucleophilic aromatic substitution reaction, specifically a variation of the Williamson ether synthesis. This involves reacting 2,4-dinitrochlorobenzene with ethanol in the presence of a base.
Q2: What are the main starting materials and reagents required?
The key starting materials and reagents are:
-
2,4-Dinitrochlorobenzene (DNCB)
-
Anhydrous Ethanol (or another source of the ethoxy group)
-
A suitable base, such as an alkali metal carbonate (e.g., potassium carbonate) or hydroxide (e.g., sodium hydroxide).
Q3: What are the typical reaction conditions?
The reaction is typically carried out at elevated temperatures, ranging from room temperature up to the reflux temperature of the alcohol, which is around 78°C for ethanol. The reaction time can vary from a few hours to several hours, depending on the specific conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Wet reagents or solvent. | 1. Use fresh, anhydrous base. Ensure at least a stoichiometric amount is used. 2. Increase the reaction temperature, potentially to the reflux temperature of ethanol. 3. Extend the reaction time and monitor the reaction progress using TLC or HPLC. 4. Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| Presence of Unreacted 2,4-Dinitrochlorobenzene | 1. Incomplete reaction. 2. Insufficient amount of ethanol or base. | 1. See solutions for "Low or No Product Yield". 2. Ensure a molar excess of ethanol and at least a stoichiometric amount of base are used. |
| Formation of a Yellow Precipitate (other than product) | This is likely the sodium or potassium salt of 2,4-dinitrophenol, a common side product. | The product can be purified by recrystallization from a suitable solvent like ethanol. Washing the crude product with a dilute aqueous acid solution can also help remove this impurity. |
| Product is an Oil and Does Not Solidify | The product may be impure, or the temperature may be too high. | 1. Attempt to purify the product by column chromatography. 2. Ensure the product is cooled sufficiently during workup and crystallization. |
| Reaction Mixture is Dark in Color | This can be normal, but excessively dark coloration may indicate decomposition or significant side reactions. | Ensure the reaction temperature is not excessively high. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2,4-Dinitrochlorobenzene
This protocol is based on the general principles of Williamson ether synthesis adapted for this specific transformation.
Materials:
-
2,4-Dinitrochlorobenzene (1 mole equivalent)
-
Anhydrous Ethanol (large excess, also serves as solvent)
-
Anhydrous Potassium Carbonate (1.5 mole equivalents)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene in a generous amount of anhydrous ethanol.
-
Add anhydrous potassium carbonate to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Condition A (Lower Temperature) | Condition B (Reflux) | Expected Outcome |
| Temperature | 50°C | ~78°C | Higher temperatures generally lead to faster reaction rates. |
| Reaction Time | 6-8 hours | 2-4 hours | Shorter reaction times are expected at reflux. |
| Expected Yield | Moderate | High (>90%) | Refluxing conditions are expected to give higher yields. |
| Purity | Good to Excellent | Good to Excellent | Purity is generally high, but side reactions can increase with temperature. |
Visualizations
Caption: Main reaction pathway to this compound and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
addressing stability issues of 2,4-dinitrophenetole in analytical solutions
Technical Support Center: 2,4-Dinitrophenetole Analytical Solutions
A Note on Nomenclature: The term "this compound" is uncommon in scientific literature. It is highly probable that this is a misspelling of 2,4-dinitrophenol (DNP) , a widely studied compound. This compound is an ether that can hydrolyze to form 2,4-dinitrophenol. This guide will focus on the stability of 2,4-dinitrophenol (DNP) in analytical solutions, as its stability is a critical factor and more extensively documented. The principles and troubleshooting steps provided are generally applicable to related nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: My 2,4-dinitrophenol (DNP) standard solution is showing a decrease in concentration over a short period. What are the potential causes?
A1: The degradation of DNP in analytical solutions can be attributed to several factors:
-
Photodegradation: Although DNP is relatively resistant to photodegradation in aqueous solutions, prolonged exposure to UV or ambient light can lead to a gradual breakdown.[1] It is recommended to store solutions in amber vials or protect them from light.
-
pH Instability: The stability of DNP is pH-dependent. Acidic or basic conditions can promote hydrolysis or other degradation pathways. For instance, in acidic solutions, the formation of other byproducts has been observed.
-
Solvent Effects: The choice of solvent can impact the stability of DNP. While soluble in most organic solvents, interactions with certain solvents or impurities within the solvent can accelerate degradation.[2] Acetonitrile and methanol are commonly used for preparing stock solutions.
-
Temperature: Elevated temperatures can increase the rate of degradation. Solutions should be stored at recommended refrigerated or frozen temperatures.
-
Microbial Contamination: In aqueous solutions, microbial growth can lead to the degradation of DNP.
Q2: What are the primary degradation products of 2,4-dinitrophenol (DNP) that I should look for in my chromatograms?
A2: The main degradation of DNP occurs via the reduction of its nitro groups. The major metabolites and degradation products are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[2] In some instances, 2,4-diaminophenol has also been reported as a minor product.
Q3: What is the recommended procedure for preparing and storing 2,4-dinitrophenol (DNP) stock and working solutions?
A3: To ensure the stability of your DNP analytical solutions, follow these guidelines:
-
Use High-Purity Solvents: Use HPLC or analytical grade acetonitrile or methanol to prepare your stock solutions.
-
Weighing: DNP is explosive when dry.[3] It is often supplied wetted with water. Account for the water content when preparing your stock solution.
-
Glassware: Use clean, dry amber glass volumetric flasks and vials to minimize light exposure and prevent adsorption to plastic surfaces.
-
Storage Conditions: Store stock solutions in a freezer at approximately -10°C to -12°C.[4] Working standards can be stored in a refrigerator at 4°C.
-
Shelf Life: It is recommended to prepare fresh working standards regularly. Stock solutions of nitroaromatics are often considered stable for up to three months when stored properly in a freezer.[4]
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas in Chromatographic Analysis
| Potential Cause | Troubleshooting Steps |
| Solution Instability | Prepare a fresh working standard from a reliable stock solution and re-inject. Compare the peak area with the previous injection. If the peak area increases significantly, your previous working standard has likely degraded. |
| Injector Issues | Deactivated injection-port liners are recommended for the analysis of nitroaromatics to prevent degradation at high temperatures.[5] Check and replace the liner if necessary. |
| Column Degradation | Ensure the column is properly conditioned and has not exceeded its lifetime. A degraded column can lead to poor peak shape and inconsistent results. |
| Solvent Evaporation | If using volatile solvents, ensure that the vials are properly sealed to prevent solvent evaporation, which would artificially increase the concentration. |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation Products | As mentioned in the FAQs, the primary degradation products are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[2] If you suspect degradation, analyze a freshly prepared standard to see if the unknown peaks are absent. |
| Contamination | Contamination can come from the solvent, glassware, or the autosampler. Prepare a solvent blank and run it to check for contamination. |
| Matrix Effects | If analyzing samples in a complex matrix, co-eluting compounds can appear as unknown peaks. Perform a spike and recovery experiment to assess matrix effects. |
Quantitative Data on Stability
The stability of 2,4-dinitrophenol (DNP) has been evaluated under various conditions. The following tables summarize some of the available data.
Table 1: Stability of 2,4-Dinitrophenol in Biological Matrices
| Matrix | Storage Condition | Stability Duration | Reference |
| Blood | Refrigerated or Frozen | Up to 30 days | [6] |
| Urine | Refrigerated or Frozen | Up to 30 days | [6] |
Table 2: Photocatalytic Degradation of 2,4-Dinitrophenol in Aqueous Solution
| Parameter | Condition | Result | Reference |
| pH | 8 | 70% removal | [7] |
| Irradiation Time | 7 hours | 70% removal | [7] |
| Catalyst | TiO2 nanoparticles | Effective degradation | [7] |
Experimental Protocols
Protocol 1: Preparation of 2,4-Dinitrophenol (DNP) Stock and Working Standards
Materials:
-
2,4-Dinitrophenol (analytical standard)
-
HPLC-grade acetonitrile or methanol
-
Class A amber glass volumetric flasks (e.g., 10 mL, 100 mL)
-
Class A volumetric pipettes
-
Analytical balance
-
Amber glass vials with screw caps
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of DNP standard into a 10 mL amber volumetric flask. Note the purity and water content from the certificate of analysis to correct the weight. b. Dissolve the DNP in a small amount of acetonitrile or methanol. c. Once dissolved, bring the flask to volume with the same solvent. d. Stopper the flask and invert it several times to ensure homogeneity. e. Transfer the stock solution to a labeled amber glass vial and store it in a freezer at -10°C to -12°C.[4]
-
Working Standards (e.g., 1-100 µg/mL): a. Prepare a series of working standards by performing serial dilutions of the stock solution using Class A volumetric pipettes and flasks. b. Use acetonitrile or methanol as the diluent. c. Transfer the working standards to labeled amber glass vials and store them in a refrigerator at 4°C. It is recommended to prepare fresh working standards daily or as needed.
Protocol 2: Assessment of 2,4-Dinitrophenol (DNP) Solution Stability
Objective: To determine the stability of a DNP working standard over a specified period under defined storage conditions.
Procedure:
-
Prepare a fresh DNP working standard (e.g., 10 µg/mL) in your desired solvent and matrix.
-
Divide the solution into several aliquots in amber vials.
-
Analyze one aliquot immediately after preparation (Time 0) using a validated analytical method (e.g., HPLC-UV). This will be your baseline.
-
Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), retrieve one aliquot and analyze it under the same conditions as the Time 0 sample.
-
Compare the peak area or calculated concentration of the aged samples to the Time 0 sample. A significant decrease in concentration (e.g., >10%) indicates instability.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
Visualizations
Caption: Degradation pathway of 2,4-dinitrophenol via nitro reduction.
Caption: Workflow for assessing the stability of analytical solutions.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting peak tailing and broadening in HPLC of 2,4-dinitrophenetole
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help you resolve common issues like peak tailing and broadening, with a focus on the analysis of 2,4-dinitrophenetole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak showing significant tailing while other peaks look fine?
A1: Peak tailing specific to one analyte, such as this compound, often points to secondary interactions between the analyte and the stationary phase.[1][2]
Troubleshooting Guide:
-
Cause 1: Secondary Silanol Interactions: Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface.[3] The polar nitro groups in this compound can interact strongly with these silanols, especially if they are ionized (negatively charged at mid-range pH).[2][4][5] This secondary retention mechanism causes some analyte molecules to lag behind the main peak, resulting in a tail.[2][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups, neutralizing their charge and minimizing unwanted interactions.[1][6][7] Use an appropriate acidic modifier like formic acid or a phosphate buffer.[6][7]
-
Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that covers many residual silanols with a less reactive group.[3][4][8] Using a high-purity, well-end-capped column can significantly improve the peak shape for polar analytes.[1]
-
Solution 3: Add a Competing Base: For basic analytes, adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase can mask the active sites.[6] However, this is less relevant for the neutral this compound and can shorten column lifetime.[6]
-
-
Cause 2: Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9][10]
-
Cause 3: Metal Contamination: Trace metal ions in the silica matrix of the column packing can chelate with analytes that have multiple polar groups, causing tailing.[4][14]
-
Solution: Use high-purity, modern columns (e.g., Type B silica) which have very low metal content.[14]
-
Q2: Why are all the peaks in my chromatogram, including this compound, tailing, broadening, or splitting?
A2: When all peaks in a chromatogram are affected similarly, the issue is likely systemic and related to the HPLC instrument or the column's physical integrity, rather than a specific chemical interaction.[9]
Troubleshooting Guide:
-
Cause 1: Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause band broadening.[10][13] This is often due to using tubing with a large internal diameter, long tubing lengths, or poorly made connections.[5][13]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.005").[5] Ensure all fittings are properly tightened and that tubing ends are cut flat and sit flush against their connection points to minimize dead volume.
-
-
Cause 2: Column Contamination or Void:
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak shape issues for all analytes.[9]
-
Column Void: A void or channel can form at the head of the column packing due to pressure shocks or chemical degradation of the stationary phase. This disrupts the uniform flow of the sample band.
-
-
Cause 3: Detector Issues: A slow detector response time (time constant) can lead to peak broadening.[13]
-
Solution: Check the detector settings. For fast UHPLC peaks, a smaller time constant is necessary.
-
Q3: Could my sample solvent be causing peak tailing for this compound?
A3: Yes, the choice of sample solvent (diluent) is critical and can significantly affect peak shape.[16][17]
Troubleshooting Guide:
-
Cause: Strong Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, the sample band can spread out at the head of the column before the separation begins.[18][19] This leads to broad or distorted peaks.[16][18] For a reversed-phase separation, a solvent with a high percentage of organic solvent (like 100% Acetonitrile or Methanol) is considered strong.
-
Solution 1: Match the Solvents: Ideally, dissolve your sample in the mobile phase itself.
-
Solution 2: Use a Weaker Solvent: If solubility is an issue, dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[13][16] For example, if your mobile phase is 50% acetonitrile in water, your sample solvent should not exceed this concentration.
-
Solution 3: Reduce Injection Volume: If you must use a strong solvent, reducing the injection volume can minimize its detrimental effect on peak shape.[19]
-
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: The mobile phase pH can significantly impact peak shape, primarily by affecting the stationary phase, even for neutral analytes like this compound.[20][21]
Troubleshooting Guide:
-
Effect 1: Control of Silanol Ionization: As discussed in Q1, the primary role of pH for neutral or acidic compounds is to control the ionization state of the silica surface's silanol groups.[22]
-
Effect 2: Column Stability: Operating a standard silica-based column at a high pH (typically > 8) can cause the silica to dissolve, leading to column degradation, voids, and a rapid decline in performance, manifesting as poor peak shape.[15][21]
-
Recommendation: Always operate within the pH range specified by the column manufacturer. For high-pH applications, use a hybrid or polymer-based column designed for such conditions.[20]
-
| Parameter | Recommended Setting for this compound | Rationale |
| Mobile Phase pH | 2.5 - 4.0 | Suppresses ionization of residual silanol groups on the silica packing, minimizing secondary interactions that cause peak tailing.[2][20] |
| Buffer Concentration | 10 - 25 mM | Maintains a stable pH at the column head where the sample is introduced, preventing peak shape distortion due to local pH shifts.[13][23] |
| Mobile Phase Additives | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Common choices for achieving low pH in reversed-phase LC-MS, improving peak shape for compounds interacting with silanols.[24] |
Q5: What are the signs that my HPLC column is degrading and causing poor peak shape?
A5: Column deterioration is a common cause of chromatographic problems.[25] Recognizing the symptoms early can save time and prevent inaccurate results.
Troubleshooting Guide:
-
Symptom 1: Poor Peak Shape: This is a primary indicator and includes increased tailing, fronting, broadening, or split peaks.[25][26] This can be due to the loss of stationary phase or the creation of active sites over time.[25]
-
Symptom 2: Shifting Retention Times: A decrease in retention time often indicates a loss of the bonded stationary phase.[25]
-
Symptom 3: Increased Backpressure: This is often a sign of particulate buildup on the inlet frit or within the column packing itself.[27]
-
Symptom 4: Loss of Resolution: As the column loses efficiency, peaks that were once well-separated may begin to merge.[26]
Preventative Measures & Solutions:
-
Regularly Flush the Column: After a series of analyses, flush the column with a strong solvent to remove strongly retained contaminants.[12]
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to absorb particulates and strongly retained compounds.[12]
-
Operate Within Specifications: Always adhere to the manufacturer's recommended limits for pH, temperature, and pressure.[15]
-
Test Column Performance: Periodically inject a standard mixture and compare the results (peak shape, retention time, efficiency) to the original test chromatogram that came with the column to monitor its health.[25] If performance has significantly degraded and cannot be restored by washing, the column must be replaced.[25]
Standard Experimental Protocol
This section provides a starting point for developing an HPLC method for this compound. Optimization will be required for specific applications.
-
HPLC System: Standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A similar column with smaller particles (e.g., < 2 µm) can be used for UHPLC systems.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 30-40% B.
-
Linearly increase to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor around 254 nm or determine the absorbance maximum from a UV scan.
-
Injection Volume: 5 - 10 µL.
-
Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 40% Acetonitrile/60% Water). Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.[27]
References
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. labcompare.com [labcompare.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. google.com [google.com]
- 12. mastelf.com [mastelf.com]
- 13. uhplcs.com [uhplcs.com]
- 14. youtube.com [youtube.com]
- 15. moravek.com [moravek.com]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. m.youtube.com [m.youtube.com]
- 20. agilent.com [agilent.com]
- 21. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 22. veeprho.com [veeprho.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. researchgate.net [researchgate.net]
- 25. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 26. biorelevant.com [biorelevant.com]
- 27. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
methods for removing unreacted starting materials from 2,4-dinitrophenetole
Welcome to the technical support center for the purification of 2,4-dinitrophenetole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted starting materials from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and what are the likely impurities in the crude product?
The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution reaction between 2,4-dinitrochlorobenzene and sodium ethoxide. The sodium ethoxide is typically prepared in situ by reacting ethanol with a base, such as sodium hydroxide.
Therefore, the primary unreacted starting materials you are likely to encounter in your crude product are:
-
2,4-Dinitrochlorobenzene: This is often the main impurity that needs to be removed.
-
Ethanol: Usually used in excess and can be easily removed by evaporation or washing.
Possible side-products that could be present as impurities include:
-
2,4-Dinitrophenol: This can form if water is present in the reaction mixture, leading to the hydrolysis of 2,4-dinitrochlorobenzene.
Q2: What are the key physical property differences between this compound and its main impurity, 2,4-dinitrochlorobenzene, that can be exploited for purification?
Understanding the differences in physical properties is crucial for selecting an appropriate purification method. Here is a summary of the key data:
| Property | This compound | 2,4-Dinitrochlorobenzene | Data Source(s) |
| Molecular Weight | 212.15 g/mol | 202.55 g/mol | N/A |
| Melting Point | 86-88 °C | 47-50 °C | N/A |
| Solubility in Ethanol | Soluble in hot ethanol, less soluble in cold ethanol | Soluble in ethanol | N/A |
| Appearance | Yellow crystalline solid | Pale yellow crystalline solid | N/A |
The significant difference in melting points and the differential solubility in ethanol are the most important properties to leverage for purification by recrystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Symptoms:
-
You have a significantly lower amount of purified product than expected.
-
The filtrate (mother liquor) is still intensely yellow.
Possible Causes & Solutions:
| Cause | Solution |
| Using too much recrystallization solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and improves yield. |
| Incomplete precipitation. | After slow cooling, ensure the flask is placed in an ice bath for at least 30 minutes to maximize the precipitation of the product. |
| Product is still dissolved in the filtrate. | To check for remaining product in the filtrate, you can try to concentrate the mother liquor by evaporation and see if more crystals form upon cooling. If so, you can recover this second crop of crystals, although they may be less pure. |
Issue 2: Oily Product Instead of Crystals During Recrystallization
Symptoms:
-
Instead of solid crystals, an oil separates from the solution upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the product. | While the melting point of this compound (86-88 °C) is higher than the boiling point of ethanol (78 °C), this can be an issue with other solvent systems. If using a different solvent, ensure its boiling point is lower than the product's melting point. |
| High concentration of impurities. | A high impurity load can lower the melting point of the mixture and promote oiling out. Try to remove some impurities before recrystallization by washing the crude product. |
| Solution is supersaturated. | Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow it to cool slowly. Seeding the solution with a pure crystal of this compound can also encourage crystallization. |
Issue 3: Product Purity is Still Low After a Single Recrystallization
Symptoms:
-
The melting point of the purified product is broad and lower than the literature value (86-88 °C).
-
Thin-layer chromatography (TLC) still shows the presence of the starting material (2,4-dinitrochlorobenzene).
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient single recrystallization. | Perform a second recrystallization. The purity of the product generally increases with each recrystallization, although some product loss is expected. |
| Inclusion of impurities in the crystal lattice. | Ensure the solution cools slowly to allow for the formation of well-defined crystals, which are less likely to trap impurities. |
| Contamination during filtration. | Ensure all glassware is clean. When washing the crystals on the filter, use a minimal amount of ice-cold solvent to avoid dissolving the product. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This is the most common and effective method for purifying this compound from unreacted 2,4-dinitrochlorobenzene.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing the product.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw a vacuum. Transfer the purified crystals to a pre-weighed watch glass and dry them in a desiccator or a low-temperature oven (e.g., 50 °C) until a constant weight is achieved.
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point in the range of 86-88 °C indicates a high degree of purity.
Protocol 2: Purification by Washing
This method can be used as a preliminary purification step before recrystallization, especially if the crude product is highly impure.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent in which the product is soluble)
-
5% Sodium hydroxide (NaOH) solution
-
Water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Beakers and flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a 5% NaOH solution. This step will remove any acidic impurities, such as 2,4-dinitrophenol, by converting them into their water-soluble sodium salts. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with water to remove any remaining NaOH.
-
Brine Wash: Wash the organic layer with brine to help break any emulsions and remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Decant or filter the dried solution and remove the solvent by rotary evaporation to obtain the partially purified product.
-
Further Purification: The resulting solid can then be further purified by recrystallization as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
safe handling procedures and disposal of 2,4-dinitrophenetole waste
Disclaimer: The information provided is based on available safety data. However, comprehensive toxicological and reactivity data for 2,4-dinitrophenetole is limited. Researchers should treat this substance with extreme caution, adhering to stringent safety protocols. The safety procedures for the closely related and highly hazardous compound, 2,4-dinitrophenol, should be considered as a precautionary measure.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed. Due to its structural similarity to other dinitroaromatic compounds, there may be a risk of explosive decomposition, especially when dry, heated, or subjected to shock or friction. It is prudent to handle this compound as potentially explosive. Skin and eye contact, as well as inhalation of dust, should be avoided.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE protocol is essential. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory. Gloves should be changed immediately upon contamination.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Q3: How should I properly store this compound?
A3: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly sealed, properly labeled container. Due to the potential for explosive properties, it is crucial to prevent the material from drying out if it is supplied wetted. It should be stored away from incompatible materials such as oxidizing agents, reducing agents, and strong bases.
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a spill without proper training and PPE. For small spills, and if you are trained to do so, carefully scoop the material into a labeled waste container, avoiding dust generation. The area should then be decontaminated. For larger spills, professional hazardous material teams should be involved.
Q5: How do I dispose of this compound waste?
A5: All this compound waste, including contaminated lab supplies, is considered hazardous waste.
-
Solid Waste: Collect in a dedicated, lined, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor for pickup and disposal.
Troubleshooting Guides
Issue: I am unsure of the stability of my sample of this compound.
Solution:
-
Visual Inspection (with extreme caution): If the material appears dry, discolored, or crystalline, it may be unstable. Do not handle the container.
-
Consult a Subject Matter Expert: Contact your principal investigator and your institution's chemical safety officer immediately.
-
Do Not Attempt to Open: If there is any suspicion of instability, do not attempt to open the container. Professional bomb disposal units may be required for safe handling and disposal of aged or dried-out dinitroaromatic compounds.
Issue: I have accidentally come into contact with this compound.
Solution:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Data Presentation
| Property | Value |
| Chemical Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| Appearance | Information not readily available |
| Primary Hazard | Harmful if swallowed |
| Storage Temperature | Cool, dry, well-ventilated area |
Experimental Protocols
Protocol for Handling Solid this compound:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Have spill cleanup materials and waste containers readily available.
-
-
Weighing and Transfer:
-
Conduct all manipulations within the fume hood.
-
Use non-sparking tools for handling.
-
Carefully weigh the desired amount of this compound on weighing paper or in a tared container.
-
Transfer the solid to the reaction vessel with care to avoid generating dust.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly after completing the work.
-
Mandatory Visualization
Caption: Workflow for Safe Handling of this compound.
Technical Support Center: Managing the Degradation of 2,4-Dinitrophenetole
Disclaimer: Direct experimental data on the degradation of 2,4-dinitrophenetole is limited in publicly available literature. The information provided herein is based on the chemical properties of analogous compounds, such as 2,4-dinitroanisole (DNAN) and general principles of aryl ether chemistry. Researchers should validate these recommendations under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is an aromatic ether. Its degradation during experiments is a concern because the formation of impurities can lead to inaccurate and unreliable results. The primary degradation product is suspected to be 2,4-dinitrophenol (DNP), a compound with distinct biological and chemical properties that could interfere with experimental outcomes.
Q2: What are the likely causes of this compound degradation?
Based on the structure of this compound, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of the ether bond in the presence of water, particularly under acidic or basic conditions, to form 2,4-dinitrophenol (DNP) and ethanol.
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Thermal Decomposition: High temperatures can lead to the breakdown of the molecule.
-
Photodegradation: Exposure to light, especially UV radiation, may induce degradation.
Q3: How can I detect the degradation of this compound in my samples?
Degradation can be monitored by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify both this compound and its potential primary degradation product, 2,4-dinitrophenol (DNP). A decrease in the peak area of this compound and the appearance or increase of the DNP peak would indicate degradation.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. Storage at low temperatures (e.g., 4°C) is recommended.
Troubleshooting Guides
Issue 1: An unexpected peak corresponding to 2,4-dinitrophenol (DNP) is observed in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Check the pH of your sample and solutions: Avoid strongly acidic or basic conditions. Buffer your solutions if necessary. 2. Minimize water content: Use anhydrous solvents where possible and dry your glassware thoroughly. 3. Analyze samples promptly: If samples are in aqueous solutions, analyze them as quickly as possible after preparation. |
| Contaminated standard or reagent | 1. Analyze a fresh standard of this compound: This will help determine if the contamination is in your standard. 2. Check the purity of your solvents and reagents: Run a blank analysis of your solvents to check for interfering peaks. |
Issue 2: The concentration of my this compound stock solution is decreasing over time.
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | 1. Store stock solutions at a lower temperature: If stored at room temperature, move to a refrigerator (4°C). For long-term storage, consider freezing (-20°C), after confirming solubility upon thawing. 2. Avoid repeated freeze-thaw cycles: Aliquot your stock solution into smaller volumes. |
| Photodegradation | 1. Protect solutions from light: Store stock solutions in amber vials or wrap containers in aluminum foil. 2. Work in a shaded area: When preparing samples, minimize exposure to direct light. |
| Evaporation of Solvent | 1. Ensure containers are tightly sealed: Use vials with secure caps, such as those with septa. 2. Check for solvent loss gravimetrically: Weigh the stock solution container after preparation and before each use to monitor for evaporation. |
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendation for Minimizing Degradation |
| pH | Increased degradation at acidic and basic pH. | Maintain pH as close to neutral as possible. Use buffered solutions. |
| Temperature | Higher temperatures accelerate degradation. | Store at low temperatures (4°C for short-term, -20°C for long-term). Avoid excessive heat during experiments. |
| Light | Exposure to light, especially UV, can cause photodegradation. | Protect from light by using amber containers or wrapping in foil. |
| Water | Presence of water can lead to hydrolysis. | Use anhydrous solvents when possible and minimize exposure to moisture. |
Table 2: Example HPLC Method Parameters for Monitoring Degradation
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at a wavelength where both compounds have good absorbance (e.g., 260 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
1. Materials:
-
This compound
-
2,4-dinitrophenol (DNP) standard
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HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Heating block or water bath
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
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Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze all stressed samples, along with a non-stressed control sample and a DNP standard, using a suitable stability-indicating HPLC method.
Mandatory Visualization
overcoming matrix effects in the quantification of 2,4-dinitrophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the quantification of 2,4-dinitrophenetole, with a focus on mitigating matrix effects.
Disclaimer: Specific analytical methods for this compound are not widely documented in publicly available literature. The guidance provided here is based on established methods for the closely related compound, 2,4-dinitrophenol (DNP), and general principles for the analysis of nitroaromatic compounds. Method parameters should be optimized for your specific matrix and instrumentation.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying this compound?
A1: The most common and effective techniques for quantifying compounds similar to this compound, such as 2,4-dinitrophenol (DNP), are High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available equipment.[1]
Q2: What are matrix effects and how can they affect my results?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (underestimation of the analyte concentration) or ion enhancement (overestimation of the analyte concentration).[3] Matrix effects can significantly impact the accuracy, precision, and sensitivity of your assay.[3]
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates the analyte of interest from the sample matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, while matrix components are washed away. This is a highly effective method for cleaning up complex samples.
-
Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support, offering a more streamlined workflow.[4]
Q4: Can I use a calibration curve prepared in a pure solvent to quantify this compound in a complex matrix?
A4: It is not recommended. A calibration curve prepared in a pure solvent does not account for matrix effects and can lead to inaccurate quantification. It is best to prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (matrix-matched calibration). If a blank matrix is unavailable, the standard addition method is a suitable alternative.
Q5: What is the purpose of an internal standard?
A5: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added to all samples, standards, and quality controls at a constant concentration. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, including matrix effects. For LC-MS analysis, a stable isotope-labeled version of the analyte is the ideal internal standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. 4. Interference from matrix components. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample. 4. Improve sample cleanup using SPE or LLE. |
| Inconsistent results (poor precision) | 1. Inconsistent sample preparation. 2. Instrument instability. 3. Variable matrix effects between samples. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard. 2. Perform instrument maintenance and system suitability checks. 3. Use a robust sample cleanup method and a suitable internal standard (ideally stable isotope-labeled). |
| Low analyte recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Significant ion suppression due to matrix effects. | 1. Optimize the extraction solvent and pH. 2. Investigate analyte stability under the experimental conditions. Consider storing samples at a lower temperature and minimizing light exposure. 3. Enhance sample cleanup. Dilute the sample if sensitivity allows. Optimize chromatographic conditions to separate the analyte from interfering matrix components. |
| High background or interfering peaks | 1. Contamination from solvents, reagents, or labware. 2. Carryover from previous injections. 3. Presence of endogenous matrix components. | 1. Use high-purity solvents and reagents. Thoroughly clean all labware. 2. Implement a robust needle wash protocol on the autosampler. 3. Improve the selectivity of the sample preparation method. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
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Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
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Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
The following is an example of LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS/MS Transitions | To be determined by infusing a standard solution of this compound. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of the related compound, 2,4-dinitrophenol (DNP), in biological matrices, which can serve as a benchmark for a this compound assay.
| Method | Matrix | Linearity (R²) | Intra-assay Imprecision | Inter-assay Imprecision | Extraction Efficiency |
| GC-MS | Blood and Urine | > 0.998 | < 10.7% | < 10.6% | 92.1% |
| LC-MS/MS | Post-mortem Blood | Not specified | < 4% | < 4% | Not specified |
Data adapted from studies on 2,4-dinitrophenol.[2][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
Technical Support Center: Improving the Solubility of 2,4-Dinitrophenetole in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dinitrophenetole. The following information is designed to address common challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a nitroaromatic compound. Like its analog, 2,4-dinitrophenol (DNP), it is investigated for its potential to act as a chemical uncoupler of oxidative phosphorylation. This mechanism of action involves dissipating the proton gradient across the inner mitochondrial membrane, which can increase metabolic rate.[1][2] For in vitro and cellular assays, dissolving this compound in aqueous buffers at a sufficient concentration is crucial for obtaining accurate and reproducible experimental results. Its hydrophobic nature leads to poor solubility in water-based solutions, which can result in compound precipitation and inaccurate dosing.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds in aqueous media. These methods can be broadly categorized as physical and chemical approaches.[3] Common strategies include:
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Co-solvency: Using a water-miscible organic solvent to increase the solubility of the compound.
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pH Adjustment: Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility.
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Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
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Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the compound, enhancing its aqueous solubility.[4][5]
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Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix at the solid state.
The choice of method depends on the specific experimental requirements, including the desired final concentration, the type of assay, and potential interferences of the solubilizing agent with the biological system.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of a Concentrated Stock Solution
Problem: I dissolve this compound in an organic solvent like DMSO to make a concentrated stock solution. However, when I dilute this stock into my aqueous experimental buffer, the compound precipitates.
Explanation: This is a common issue known as "crashing out." The organic solvent is miscible with the aqueous buffer, but the compound itself is not soluble in the final aqueous environment once the organic solvent concentration is sufficiently lowered.
Solutions:
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Optimize Co-solvent Concentration: Determine the maximum tolerated concentration of the organic solvent (e.g., DMSO, ethanol) in your specific assay that does not cause adverse effects. Prepare a working stock solution at a lower concentration in the organic solvent so that the final concentration in the aqueous buffer is below the solubility limit.
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Use a Different Solubilization Technique: If reducing the organic solvent concentration is not feasible, consider alternative methods such as cyclodextrin complexation or the use of surfactants.
Issue 2: Inconsistent Results in Biological Assays
Problem: I am observing high variability in my experimental results when using this compound.
Explanation: Inconsistent results can often be attributed to incomplete dissolution or precipitation of the compound in the assay medium. This leads to variations in the actual concentration of the compound that the cells or biological components are exposed to.
Solutions:
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Visually Inspect Solutions: Before each experiment, carefully inspect your final working solutions for any signs of precipitation (e.g., cloudiness, visible particles).
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Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.
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Sonication: Gently sonicate the solution in a water bath for a short period to aid in dissolution. Be cautious with temperature-sensitive compounds.
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Confirm Solubilization Method Compatibility: Ensure that the chosen solubilization method (e.g., specific co-solvent, surfactant) is compatible with your assay and does not interfere with the biological readout.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the appropriate concentration of a water-miscible organic solvent to dissolve this compound in an aqueous buffer.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
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Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
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Vortex mixer
-
Spectrophotometer or HPLC for concentration determination
Methodology:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal volume of the chosen organic solvent (e.g., 10 mg in 1 mL of DMSO to make a 10 mg/mL stock).
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Serial Dilutions: Prepare a series of dilutions of the stock solution into the aqueous buffer to achieve a range of final solvent concentrations (e.g., 5%, 2%, 1%, 0.5%, 0.1% v/v).
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Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at the experimental temperature for a set period (e.g., 1-2 hours).
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Visual Inspection: Observe each dilution for any signs of precipitation.
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Quantification (Optional): Centrifuge the samples to pellet any precipitate. Measure the concentration of this compound in the supernatant using a suitable analytical method to determine the saturation solubility at each co-solvent concentration.
| Co-solvent (v/v %) | Visual Observation |
| 5% | Clear Solution |
| 2% | Clear Solution |
| 1% | Slight Haze |
| 0.5% | Precipitation |
| 0.1% | Heavy Precipitation |
Note: This table presents hypothetical data for illustrative purposes.
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
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Aqueous buffer of choice
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Magnetic stirrer and stir bar
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0.22 µm syringe filter
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve an excess of the cyclodextrin (e.g., 5-10% w/v) in the aqueous buffer with stirring.
-
Add this compound: Add an excess amount of this compound to the cyclodextrin solution.
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Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
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Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
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Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
| Cyclodextrin (5% w/v) | Solubility of this compound (µg/mL) |
| None (Control) | < 10 |
| HP-β-CD | 250 |
| SBE-β-CD | 400 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for using this compound in in vitro assays.
References
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
resolving co-elution problems in the chromatographic analysis of 2,4-dinitrophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems encountered during the chromatographic analysis of 2,4-dinitrophenetole.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography?
A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in a single, overlapping peak. This phenomenon compromises the accuracy of both qualitative and quantitative analysis, as it becomes impossible to distinguish and properly measure the individual components.
Q2: How can I detect co-elution if my chromatogram shows a symmetrical peak?
A2: A symmetrical peak does not guarantee purity. Advanced detection methods are often necessary to identify co-elution. If you are using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector with your HPLC system, you can perform a peak purity analysis. This software feature assesses the spectral homogeneity across the peak. If the UV-Vis spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound. For GC or LC systems coupled with a Mass Spectrometer (MS), you can examine the mass spectra at different points across the peak. A change in the mass spectrum is a strong indicator of co-eluting compounds.
Q3: What are the common causes of co-elution in the analysis of this compound?
A3: Co-elution in the analysis of this compound can stem from several factors:
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Presence of Isomers: Structural isomers, such as 2,6-dinitrophenetole or 3,4-dinitrophenetole, often have very similar physicochemical properties, leading to similar retention times.
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Related Impurities: Impurities from the synthesis process, such as unreacted starting materials (e.g., 2,4-dinitrophenol, 2,4-dinitrochlorobenzene) or by-products, can co-elute with the main analyte.
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Matrix Effects: Complex sample matrices (e.g., environmental samples, post-explosion residues) may contain compounds with similar chromatographic behavior.
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Inadequate Method Selectivity: The chosen stationary phase and mobile phase combination may not be sufficiently selective to resolve this compound from other components.
Q4: Can sample preparation help in resolving co-elution?
A4: Yes, a robust sample preparation protocol can significantly mitigate co-elution issues. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate this compound from interfering matrix components before chromatographic analysis.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and an unknown impurity in Reversed-Phase HPLC.
This guide provides a systematic approach to improving the separation between this compound and a co-eluting peak in a reversed-phase HPLC method.
Troubleshooting Workflow for HPLC Co-elution
Caption: Troubleshooting workflow for HPLC co-elution.
Experimental Protocol: Method Optimization for HPLC Separation
This protocol outlines the steps to systematically optimize an HPLC method to resolve this compound from a co-eluting substance.
-
Initial Conditions (Baseline):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
-
Step-by-Step Optimization:
-
Mobile Phase Strength: Adjust the mobile phase composition to increase retention. Decrease the acetonitrile concentration in 5% increments (e.g., to 55%, 50%, 45%). Longer retention times often lead to better resolution.
-
Mobile Phase Selectivity: If adjusting the strength is insufficient, change the organic solvent. Replace acetonitrile with methanol at an equivalent solvent strength. The different solvent-solute interactions can alter selectivity and resolve the peaks.
-
Flow Rate: Reduce the flow rate (e.g., to 0.8 mL/min). This can increase the efficiency of the separation, leading to narrower peaks and improved resolution, though it will increase the analysis time.
-
Temperature: Systematically alter the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Temperature can affect the selectivity of the separation.
-
Stationary Phase Selectivity: If mobile phase and operational parameter adjustments fail, the stationary phase is likely not suitable. Switch to a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different separation mechanisms.
-
Data Presentation: Comparison of Optimization Strategies
| Parameter Changed | Initial Value | Modified Value | Observation | Resolution (Rs) |
| % Acetonitrile | 60% | 50% | Increased retention and improved separation. | 1.2 |
| Organic Solvent | Acetonitrile | Methanol (70%) | Change in elution order, partial resolution. | 1.0 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Sharper peaks, better resolution. | 1.4 |
| Column Chemistry | C18 | Phenyl-Hexyl | Baseline separation achieved. | >1.5 |
Issue 2: Co-elution of this compound with a matrix interferent in GC-MS analysis.
This guide provides a structured approach for resolving co-elution in a gas chromatography-mass spectrometry (GC-MS) method.
Troubleshooting Workflow for GC Co-elution
Caption: Troubleshooting workflow for GC-MS co-elution.
Experimental Protocol: Method Optimization for GC Separation
This protocol details the steps to optimize a GC method for the separation of this compound from a matrix interferent.
-
Initial Conditions (Baseline):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
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Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
-
Step-by-Step Optimization:
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Temperature Program: Modify the oven temperature program to enhance separation.
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Lower the initial temperature: A lower starting temperature (e.g., 80 °C) can improve the resolution of early eluting peaks.
-
Reduce the ramp rate: A slower ramp rate (e.g., 10 °C/min or 5 °C/min) provides more time for the compounds to interact with the stationary phase, often leading to better separation.
-
-
Carrier Gas Flow: Adjust the carrier gas flow rate. While the initial setting may be standard, optimizing the linear velocity can increase column efficiency and improve resolution.
-
Stationary Phase: If the temperature program adjustments are not effective, the column is not selective enough. Change to a column with a different stationary phase. For nitroaromatic compounds, switching from a non-polar (5% phenyl) column to a mid-polarity column (e.g., a 50% phenyl phase like DB-17ms) can significantly alter selectivity.
-
Selective Ion Monitoring (MS): If complete chromatographic separation cannot be achieved, leverage the mass spectrometer. Identify unique, abundant ions in the mass spectra of this compound and the co-eluting interferent. By monitoring these specific ions in SIM mode, you can achieve selective detection and quantification even if the peaks overlap.
-
Data Presentation: GC-MS Optimization Data
| Parameter Changed | Initial Condition | Modified Condition | Observation |
| Temperature Ramp Rate | 20 °C/min | 10 °C/min | Partial separation of the interfering peak. |
| Column Polarity | DB-5ms (5% Phenyl) | DB-17ms (50% Phenyl) | Baseline resolution of this compound and interferent. |
| MS Acquisition Mode | Full Scan | SIM (m/z 198 for this compound) | Selective quantification of this compound despite co-elution. |
Validation & Comparative
A Comparative Analysis of 2,4-Dinitrophenetole and 2,4-Dinitrophenol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of 2,4-dinitrophenetole (DNF) and its more extensively studied counterpart, 2,4-dinitrophenol (DNP). While DNP is a well-documented mitochondrial uncoupler with a long history of research, data on DNF is comparatively scarce. This document synthesizes the available experimental data to offer a clear comparison of their mechanisms of action, metabolic effects, and toxicity profiles.
Executive Summary
2,4-Dinitrophenol (DNP) is a potent mitochondrial uncoupler that disrupts cellular energy metabolism. Its bioactivity has been extensively characterized, revealing a narrow therapeutic window and significant toxicity. This compound (DNF), an ether derivative of DNP, is less studied. The primary hypothesis regarding DNF's bioactivity is that it acts as a prodrug, hydrolyzing in vivo to release the active DNP molecule. This guide will explore the evidence supporting this hypothesis and present a comparative overview of the two compounds.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative and qualitative data for DNF and DNP.
Table 1: Physicochemical and Toxicological Properties
| Property | This compound (DNF) | 2,4-Dinitrophenol (DNP) |
| Molecular Formula | C₈H₈N₂O₅ | C₆H₄N₂O₅ |
| Molar Mass | 212.16 g/mol | 184.11 g/mol |
| Appearance | Likely a solid | Yellow crystalline solid |
| Primary Bioactivity | Presumed to be a mitochondrial uncoupler, likely via hydrolysis to DNP. | Potent mitochondrial uncoupler. |
| Acute Toxicity (Oral) | Data not readily available. Assumed to be toxic due to potential conversion to DNP. | High acute toxicity. Lowest published lethal human oral dose is 4.3 mg/kg.[1] |
| Chronic Toxicity | Data not readily available. | Formation of cataracts, skin lesions, weight loss, and effects on bone marrow, CNS, and cardiovascular system.[2] |
Table 2: Comparative Bioactivity and Metabolic Effects
| Effect | This compound (DNF) | 2,4-Dinitrophenol (DNP) |
| Mitochondrial Uncoupling | Presumed to be active after hydrolysis to DNP. Direct uncoupling activity is not well-characterized. | Directly acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. |
| Increase in Basal Metabolic Rate | Shown to increase body temperature in dogs, suggesting an increase in metabolic rate. | Potently increases basal metabolic rate.[1] |
| Effect on ATP Synthesis | Expected to inhibit ATP synthesis following conversion to DNP. | Directly inhibits oxidative phosphorylation, leading to decreased ATP production. |
| Thermogenesis | Induces a rise in body temperature in vivo. | Causes a dose-dependent increase in body temperature, which can lead to fatal hyperthermia.[3] |
| Weight Loss | Not documented as a weight loss agent. | Historically used as a weight-loss drug due to increased fat metabolism.[1] |
| Effect on Bile Secretion | Produces an increase in bile flow in dogs. | Produces an increase in bile flow in dogs. |
Mechanism of Action: A Tale of Two Molecules
The primary mechanism of action for 2,4-dinitrophenol (DNP) is the uncoupling of oxidative phosphorylation. As a lipophilic weak acid, DNP can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form then moves into the more alkaline mitochondrial matrix, where it releases its proton, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. The energy from the electron transport chain is consequently released as heat instead of being converted into ATP.
For This compound (DNF) , the prevailing hypothesis is that it functions as a prodrug for DNP. The ethyl ether group in DNF is thought to be cleaved in vivo, likely through metabolic processes in the liver, to yield DNP. This bioactivation would then allow DNP to exert its characteristic mitochondrial uncoupling effects. Evidence for this comes from in vivo studies where DNF administration produced physiological effects similar to DNP, such as increased body temperature and bile flow. However, some in vitro studies on non-mammalian systems have suggested that dinitrophenyl ethers may possess intrinsic biological activity independent of hydrolysis to DNP, though the relevance of these findings to mammalian systems is unclear.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the comparative analysis of DNF and DNP.
In Vitro Mitochondrial Uncoupling Assay
This assay measures the effect of the test compounds on the respiratory activity of isolated mitochondria.
1. Isolation of Mitochondria:
-
Euthanize a rat and rapidly excise the liver.
-
Homogenize the liver tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspension in isolation buffer and recentrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Measurement of Oxygen Consumption:
-
Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add a defined amount of isolated mitochondria (e.g., 0.5 mg/mL) to a respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, pH 7.2) in the measurement chamber.
-
Add a respiratory substrate (e.g., succinate or a combination of pyruvate and malate) to initiate electron transport and oxygen consumption.
-
After a stable state of respiration is achieved, add the test compound (DNF or DNP) at various concentrations and monitor the change in oxygen consumption rate. An increase in oxygen consumption without the addition of ADP indicates uncoupling.
Cellular ATP Level Measurement
This assay quantifies the impact of the test compounds on cellular energy production.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate growth medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DNF or DNP for a specified period (e.g., 24 hours).
2. ATP Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Use a commercial ATP luminescence-based assay kit. These kits typically utilize the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration in each well.
In Vivo Acute Toxicity Study (Rodent Model)
This study provides an initial assessment of the toxic potential of the compounds.
1. Animal Model and Housing:
-
Use a standard rodent model, such as Sprague-Dawley rats.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Administration of Test Compounds:
-
Divide the animals into groups (e.g., control, DNF-treated, DNP-treated).
-
Administer the compounds orally via gavage. The vehicle for administration should be inert (e.g., corn oil or water with a suspending agent).
-
Administer a single dose of the compound at various dose levels.
3. Observation and Data Collection:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., immediately after dosing, and at 1, 4, and 24 hours, and then daily for 14 days).
-
Record body weight changes.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to the bioactivity of DNP and the proposed mechanism for DNF.
Caption: Mechanism of 2,4-Dinitrophenol (DNP) as a mitochondrial uncoupler.
Caption: Proposed bioactivation pathway of this compound (DNF).
Caption: Experimental workflow for the comparative analysis of DNF and DNP.
Conclusion
The available evidence strongly suggests that this compound acts as a prodrug, with its primary bioactivity stemming from its in vivo conversion to 2,4-dinitrophenol. Consequently, the biological effects and toxicity profile of DNF are expected to largely mirror those of DNP. However, the kinetics of this conversion are not well-defined, which could lead to differences in the onset, duration, and intensity of their effects.
For researchers and drug development professionals, this comparative analysis highlights the potent but dangerous nature of DNP as a mitochondrial uncoupler. While the prodrug strategy of DNF might offer a theoretical avenue for modulating DNP's activity, the inherent toxicity of the parent compound remains a significant concern. Further research is required to fully characterize the pharmacokinetics and toxicology of DNF to determine if it offers any therapeutic advantage over DNP. The experimental protocols provided herein offer a framework for conducting such a direct comparative investigation.
References
A Comparative Toxicological Assessment: 2,4-Dinitrophenetole and 2,4-Dinitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 2,4-dinitrophenetole and 2,4-dinitroanisole. Due to a significant lack of publicly available toxicity data for this compound, this comparison utilizes data for its close structural analog, 2,4-dinitrophenol (2,4-DNP), as a surrogate. This approach is based on the potential for similar toxicological mechanisms and in vivo metabolic conversion of this compound to 2,4-DNP. All data for this compound presented herein is therefore inferred from 2,4-DNP studies and should be interpreted with caution.
Executive Summary
Both 2,4-dinitroanisole (DNAN) and the proxy for this compound, 2,4-dinitrophenol (2,4-DNP), are nitroaromatic compounds exhibiting significant toxicity. The primary mechanism of toxicity for 2,4-DNP, and likely for DNAN following its metabolism, is the uncoupling of oxidative phosphorylation. This disruption of cellular energy production leads to a cascade of toxic effects, including hyperthermia and cellular damage. Based on available acute oral toxicity data in rats, DNAN appears to be less acutely toxic than 2,4-DNP.
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for 2,4-dinitroanisole and 2,4-dinitrophenol (as a proxy for this compound).
| Parameter | 2,4-Dinitroanisole (DNAN) | This compound (proxy: 2,4-Dinitrophenol, 2,4-DNP) |
| Acute Oral LD50 (Rat) | 199 mg/kg[1] | 30 mg/kg[2] |
| Subacute Oral NOAEL (Rat, 14-day) | 25 mg/kg/day[3] | 20 mg/kg/day (in young rats)[4] |
| Subchronic Oral NOAEL (Rat, 90-day) | 5 mg/kg/day[3] | 31 mg/kg/day[4] |
| Lowest Published Lethal Human Oral Dose | Data not available | 4.3 mg/kg[4] |
Mechanism of Toxicity
The primary mechanism of toxicity for 2,4-dinitrophenol, and by extension its derivatives, is the uncoupling of oxidative phosphorylation in the mitochondria. As lipophilic weak acids, these molecules can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling leads to an uncontrolled increase in metabolic rate and the release of energy as heat, resulting in hyperthermia.
Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol (DNP).
Experimental Protocols
Detailed methodologies for key toxicological assessments are provided below.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into a toxicity category.
1. Principle: The test involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step, with the aim of identifying a dose that causes mortality in some animals.
2. Animal Model: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
3. Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
4. Dose Preparation and Administration: The test substance is typically administered orally by gavage. The vehicle used for dissolving or suspending the substance should be non-toxic. The volume administered should not exceed 1 mL/100 g body weight for rodents.
5. Procedure:
-
Starting Dose: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The selection is based on any existing information about the substance's toxicity.
-
Dosing: A group of three animals is dosed with the selected starting dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Stepwise Progression:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity category.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no mortality is observed, the next higher dose level is administered to a new group of three animals.
-
6. Data Analysis: The method allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality at different dose levels.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
1. Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Cell culture medium
-
The cell line of interest
-
96-well microtiter plates
-
Test compounds (this compound and 2,4-dinitroanisole)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted to a range of concentrations in culture medium. The old medium is removed from the cells, and the medium containing the test compounds is added. A control group receives only the vehicle.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: A general experimental workflow for comparing in vitro cytotoxicity.
Conclusion
This guide provides a comparative overview of the toxicity of this compound (via its proxy 2,4-dinitrophenol) and 2,4-dinitroanisole. The available data suggests that both compounds are toxic, with the primary mechanism of action being the uncoupling of oxidative phosphorylation. Acute oral toxicity data in rats indicate that 2,4-dinitroanisole is less toxic than 2,4-dinitrophenol. However, the significant lack of direct toxicological data for this compound underscores the need for further experimental investigation to provide a more definitive comparison. The provided experimental protocols offer a framework for conducting such studies to elucidate the relative toxicities of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dinitrophenetole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for an analytical method aimed at the quantification of 2,4-dinitrophenetole. Due to a lack of extensive, publicly available validated methods specifically for this compound, this document outlines a comparative framework based on established methods for the structurally similar compound, 2,4-dinitrophenol (DNP). The principles and methodologies described herein provide a robust starting point for the development and validation of a specific and reliable assay for this compound.
The primary analytical techniques suitable for the quantification of nitroaromatic compounds like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with MS. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.
Comparative Overview of Potential Analytical Methods
Below is a summary of typical performance characteristics for analytical methods used for similar nitroaromatic compounds. These values should be considered as targets during the validation of a method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrophotometry |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Limit of Detection (LOD) | ng/mL to low µg/mL | pg/mL to ng/mL | µg/mL |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL | pg/mL to ng/mL | µg/mL |
| Specificity | High (with appropriate column and detector) | Very High (mass fragmentation provides confirmation) | Low (prone to interference) |
| Typical Application | Purity testing, formulation analysis, environmental water samples. | Trace analysis, complex matrices (e.g., biological samples), confirmation. | Preliminary or screening analysis. |
Experimental Protocols: A Template for Method Development and Validation
The following sections provide detailed, yet generalized, experimental protocols that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is often the first choice for its robustness and ease of use in quantifying compounds with a UV chromophore, such as this compound.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or phosphoric acid). The exact ratio should be optimized to achieve good peak shape and retention time. An isocratic elution is often preferred for simplicity and stable baselines.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C to ensure reproducibility.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined using a UV-Vis spectrophotometer.
-
Injection Volume: 10-20 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a strong organic solvent like acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will be matrix-dependent. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
c. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank matrix and a matrix spiked with this compound and potential interfering compounds to ensure no co-eluting peaks are observed at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.995.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels of the calibration range. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments. The relative standard deviation (%RSD) should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity, making it ideal for trace analysis or for samples in complex matrices.
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a common choice.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Inlet Temperature: Typically 250-280 °C.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation of the analyte from other components. This will need to be optimized.
-
Ion Source Temperature: Typically 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
b. Standard and Sample Preparation:
-
Standard Preparation: Similar to the HPLC method, prepare a stock solution and serial dilutions in a suitable volatile solvent (e.g., hexane, ethyl acetate).
-
Sample Preparation: A derivatization step is generally not required for this compound. However, a robust extraction method (e.g., liquid-liquid extraction or SPE) is crucial to isolate the analyte from non-volatile matrix components.
c. Validation Parameters to be Assessed:
The validation parameters are the same as for HPLC, but the acceptance criteria may be slightly wider for trace analysis in complex matrices (e.g., %RSD < 15%).[1] Specificity is confirmed by the presence of characteristic fragment ions in the mass spectrum.
Mandatory Visualizations
Logical Workflow for Analytical Method Validation
Caption: General Workflow for Analytical Method Validation
Signaling Pathway for a Typical Chromatographic Analysis
Caption: Signal Generation in Chromatographic Analysis
References
A Comparative Analysis of Dinitrophenyl Ethers as Mitochondrial Uncoupling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of dinitrophenyl ethers as mitochondrial uncoupling agents. While the classic uncoupler 2,4-dinitrophenol (DNP) is well-characterized, there is a notable scarcity of publicly available quantitative data directly comparing the uncoupling efficiency of a range of dinitrophenyl ethers. Consequently, this guide will present the extensive data available for dinitrophenol isomers as a benchmark for comparison and discuss the known biological activities of dinitrophenyl ethers. This information is intended to serve as a valuable resource for researchers investigating mitochondrial bioenergetics and the development of novel therapeutic agents targeting cellular metabolism.
Mechanism of Action: Uncoupling Oxidative Phosphorylation
Dinitrophenols and their ether derivatives act as protonophores, disrupting the crucial process of oxidative phosphorylation in mitochondria.[1] Under normal physiological conditions, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase.
Dinitrophenyl compounds, being lipid-soluble weak acids, can shuttle protons across this membrane, effectively creating a "short-circuit" in the proton motive force.[1] This uncouples electron transport from ATP synthesis, leading to an increase in the rate of oxygen consumption as the mitochondria attempt to re-establish the proton gradient. The energy that would have been harnessed for ATP production is instead dissipated as heat.[1] Interestingly, studies on some dinitrophenyl ethers, such as 2,4-dinitrophenetole and dinitroanisole, suggest that their toxicity is not a result of hydrolysis to their corresponding dinitrophenol counterparts, indicating they possess intrinsic biological activity.
Data Presentation
The following tables summarize available quantitative data for dinitrophenol isomers. This data provides a framework for understanding the structure-activity relationships and toxicological profiles of this class of compounds. Due to the limited availability of direct comparative data for dinitrophenyl ethers, researchers are encouraged to use these values as a reference point for their own investigations.
Table 1: Acute Toxicity of Dinitrophenol Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LD50 (mg/kg, rat, i.p.) |
| 2,3-Dinitrophenol | 66-56-8 | C₆H₄N₂O₅ | 184.11 | 190 |
| 2,4-Dinitrophenol | 51-28-5 | C₆H₄N₂O₅ | 184.11 | 35 |
| 2,5-Dinitrophenol | 329-71-5 | C₆H₄N₂O₅ | 184.11 | 150 |
| 2,6-Dinitrophenol | 573-56-8 | C₆H₄N₂O₅ | 184.11 | 38 |
| 3,4-Dinitrophenol | 577-71-9 | C₆H₄N₂O₅ | 184.11 | 98 |
| 3,5-Dinitrophenol | 586-11-8 | C₆H₄N₂O₅ | 184.11 | 45 |
Data sourced from the Agency for Toxic Substances and Disease Registry.[2]
Table 2: In Vitro Activity of 2,4-Dinitrophenol (2,4-DNP)
| Parameter | Cell Line | Value | Notes |
| EC50 (ATP Production Inhibition) | RBL-2H3 | 389 µM to 677 µM | Indicates the concentration at which ATP production is reduced by 50%.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mitochondrial uncoupling agents. Below are protocols for key experiments applicable to the study of dinitrophenyl ethers.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is used to determine the effect of a test compound on the rate of oxygen consumption in isolated mitochondria or intact cells, a direct measure of uncoupling activity.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl pH 7.2, 5 mM KH₂PO₄)
-
Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)
-
ADP
-
Dinitrophenyl ether compound of interest
-
Inhibitors of the respiratory chain (e.g., rotenone, antimycin A)
-
Clark-type oxygen electrode or other oxygen sensing system
Procedure:
-
Preparation: Isolate mitochondria from tissue using differential centrifugation or prepare a suspension of cultured cells.
-
Chamber Setup: Add respiration buffer to the chamber of the oxygen electrode and allow it to equilibrate to the desired temperature (typically 37°C).
-
Basal Respiration (State 2): Add the mitochondrial or cell suspension to the chamber, followed by the addition of respiratory substrates. Record the basal rate of oxygen consumption.
-
State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the coupled respiration rate.
-
Uncoupled Respiration (State 4): Add the dinitrophenyl ether compound at various concentrations to measure the uncoupled respiration rate.
-
Non-Mitochondrial Respiration: Add respiratory chain inhibitors to block mitochondrial oxygen consumption and measure the remaining non-mitochondrial oxygen consumption.
-
Data Analysis: Calculate the oxygen consumption rate (OCR) in nmol O₂/min/mg of mitochondrial protein or per number of cells. Compare the OCR in the presence and absence of the uncoupling agent.[1]
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses the dissipation of the mitochondrial membrane potential, a hallmark of uncoupling.
Materials:
-
Cultured cells
-
Cell culture medium
-
Dinitrophenyl ether compound of interest
-
Positive control (e.g., FCCP or CCCP)
-
Fluorescent MMP indicator dye (e.g., JC-1, TMRE, or TMRM)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dinitrophenyl ether for a specified duration. Include vehicle-treated and positive control groups.
-
Dye Loading: Remove the treatment medium and incubate the cells with the MMP indicator dye according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence intensity using the appropriate instrument. For JC-1, a ratiometric dye, the ratio of red to green fluorescence is determined. For dyes like TMRE and TMRM, a decrease in fluorescence intensity indicates depolarization.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.
Materials:
-
Cultured cells
-
Cell culture medium
-
Dinitrophenyl ether compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the dinitrophenyl ether and incubate for a chosen period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[2]
Mandatory Visualization
Signaling Pathways Affected by Dinitrophenyl Compounds
Mitochondrial uncoupling by dinitrophenyl compounds initiates a cascade of cellular signaling events. The diagram below illustrates the key pathways involved, primarily based on studies of 2,4-DNP.
References
Assessing the Cross-Reactivity of 2,4-Dinitrophenetole in Immunoassays: A Comparative Guide
For researchers and professionals in drug development and analytical chemistry, understanding the specificity of immunoassays is critical for accurate quantification of target analytes. This guide provides a framework for assessing the cross-reactivity of 2,4-dinitrophenetole in immunoassays developed for the detection of the structurally related compound, 2,4-dinitrophenol (DNP). Given that anti-DNP antibodies are commonly used in various immunochemical methods, evaluating the potential interference from this compound is essential for assay validation.
Comparative Analysis of Antibody Specificity
The cross-reactivity of anti-DNP antibodies has been studied for compounds such as 2,4,6-trinitrophenyl (TNP). The binding affinity, represented by the association constant (K₀), indicates the strength of the antibody-hapten interaction. A higher K₀ value signifies a stronger binding affinity.[1]
Below is a summary of representative binding affinities of a purified rabbit anti-DNP antibody with DNP-lysine and the cross-reactive compound TNP-lysine.
| Antibody Specificity | Ligand | Average Intrinsic Association Constant (K₀) (M⁻¹) |
| Anti-DNP | DNP-lysine | 7.4 x 10⁶ |
| Anti-DNP | TNP-lysine | 2.1 x 10⁶ |
This data is derived from studies on purified rabbit anti-DNP antibodies and serves as a representative example.[1]
The structural difference between 2,4-dinitrophenol and this compound lies in the substitution of a hydroxyl group with an ethoxy group. This alteration can influence the electronic and steric properties of the hapten, which in turn may affect its binding to the antibody. To quantitatively determine this effect, a competitive immunoassay is the method of choice.
Experimental Protocols for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the cross-reactivity of an antibody with various analogs of the target analyte.[2][3] The principle of this assay is the competition between a fixed amount of enzyme-labeled antigen and a variable amount of the test compound (in this case, this compound) for binding to a limited number of antibody-binding sites.
Competitive ELISA Protocol
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
-
Phosphate-Buffered Saline (PBS), pH 7.4: Prepare a stock solution containing 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, and 2.4 g KH₂PO₄ in 1 L of deionized water. Dilute 1:10 for use.
-
Wash Buffer (PBST): PBS containing 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
DNP-Protein Conjugate (Coating Antigen): Prepare a solution of DNP conjugated to a carrier protein (e.g., BSA or Ovalbumin) at a concentration of 1-10 µg/mL in coating buffer.
-
Anti-DNP Antibody: Dilute the antibody in blocking buffer to a concentration that gives a high signal-to-noise ratio, to be determined by titration.
-
Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-Rabbit IgG-HRP): Dilute in blocking buffer according to the manufacturer's instructions.
-
Substrate Solution: (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine): Prepare according to the manufacturer's instructions.
-
Stop Solution: (e.g., 2 M H₂SO₄).
-
Analyte Standards: Prepare a series of dilutions of 2,4-dinitrophenol and this compound in blocking buffer.
2. Assay Procedure:
-
Coating: Add 100 µL of the DNP-protein conjugate solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
In separate tubes, pre-incubate 50 µL of the diluted anti-DNP antibody with 50 µL of the analyte standards (2,4-dinitrophenol or this compound) for 30 minutes at room temperature.
-
Discard the blocking solution from the plate and add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solution and wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the solution and wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for both 2,4-dinitrophenol and this compound.
-
Determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 2,4-dinitrophenol / IC50 of this compound) x 100
Visualizing the Immunoassay Workflow
The following diagrams illustrate the principle of the competitive ELISA for assessing cross-reactivity.
By following these protocols and principles, researchers can effectively assess the cross-reactivity of this compound in DNP-targeted immunoassays, ensuring the reliability and specificity of their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2,4-Dinitrophenetole and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,4-dinitrophenetole and its primary degradation products. The degradation of this compound, an aromatic ether, is initiated by the hydrolysis of the ether bond, yielding 2,4-dinitrophenol (DNP). Subsequent reduction of the nitro groups on DNP leads to the formation of 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, and 2,4-diaminophenol. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring degradation processes, identifying intermediates, and ensuring the purity of related chemical entities in research and development.
Degradation Pathway of this compound
The degradation of this compound typically proceeds through a two-step process involving initial hydrolysis followed by the reduction of the nitro groups.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its degradation products.
UV-Vis Spectroscopy
| Compound | λmax (nm) | Solvent |
| This compound | ~260, 310 | Ethanol |
| 2,4-Dinitrophenol | 260, 360 | Ethyl Acetate[1] |
| 2-Amino-4-nitrophenol | 224, 262, 308 | Acidic Mobile Phase[2] |
| 4-Amino-2-nitrophenol | 212, 264, 342 | Acidic Mobile Phase[3] |
| 2,4-Diaminophenol | ~290 | Aqueous |
Infrared (IR) Spectroscopy (Key Peaks, cm⁻¹)
| Compound | ν(O-H) | ν(N-H) | ν(C-NO₂) | ν(C-O) |
| This compound | - | - | ~1530 (asym), ~1340 (sym) | ~1270 (Ar-O-Et) |
| 2,4-Dinitrophenol | ~3200-3600 (broad) | - | ~1540 (asym), ~1350 (sym) | ~1270 (Ar-O) |
| 2-Amino-4-nitrophenol | ~3300-3500 | ~3400, ~3300 | ~1520 (asym), ~1330 (sym) | ~1280 (Ar-O) |
| 4-Amino-2-nitrophenol | ~3300-3500 | ~3450, ~3350 | ~1530 (asym), ~1340 (sym) | ~1290 (Ar-O) |
| 2,4-Diaminophenol | ~3300-3500 | ~3400, ~3300 (multiple bands) | - | ~1270 (Ar-O) |
¹H NMR Spectroscopy (Chemical Shifts, δ ppm, in DMSO-d₆)
| Compound | Aromatic Protons | Other Protons |
| This compound | ~8.7 (d), ~8.4 (dd), ~7.4 (d) | ~4.3 (q, -OCH₂-), ~1.4 (t, -CH₃) |
| 2,4-Dinitrophenol | ~8.6 (d), ~8.3 (dd), ~7.2 (d) | ~11.0 (s, broad, -OH) |
| 2-Amino-4-nitrophenol | ~7.9 (d), ~7.7 (dd), ~6.8 (d) | ~9.5 (s, broad, -OH), ~5.2 (s, broad, -NH₂) |
| 4-Amino-2-nitrophenol | ~7.2 (d), ~6.3 (dd), ~6.1 (d) | ~9.8 (s, broad, -OH), ~5.5 (s, broad, -NH₂) |
| 2,4-Diaminophenol | ~6.5-7.0 (m) | ~8.5 (s, broad, -OH), ~4.5-5.0 (s, broad, -NH₂) |
¹³C NMR Spectroscopy (Chemical Shifts, δ ppm, in DMSO-d₆)
| Compound | Aromatic Carbons | Other Carbons |
| This compound | ~160, ~141, ~138, ~128, ~121, ~116 | ~66 (-OCH₂-), ~14 (-CH₃) |
| 2,4-Dinitrophenol | ~155, ~140, ~137, ~129, ~122, ~117 | - |
| 2-Amino-4-nitrophenol | ~150, ~145, ~130, ~125, ~115, ~110 | - |
| 4-Amino-2-nitrophenol | ~152, ~142, ~135, ~118, ~110, ~105 | - |
| 2,4-Diaminophenol | ~140-150 (C-O, C-N), ~100-120 (C-H) | - |
Mass Spectrometry (Molecular Ion [M]⁺ or [M+H]⁺, m/z)
| Compound | Molecular Formula | Molecular Weight | Observed m/z |
| This compound | C₈H₈N₂O₅ | 212.16 | 212 |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 184 |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 154 |
| 4-Amino-2-nitrophenol | C₆H₆N₂O₃ | 154.12 | 154 |
| 2,4-Diaminophenol | C₆H₈N₂O | 124.14 | 124 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Experimental Workflow
UV-Vis Spectroscopy
-
Objective: To determine the maximum absorption wavelengths (λmax) of the compounds.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution (typically 10-5 to 10-4 M) of the analyte in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Use the same solvent as a reference blank.
-
Scan the absorbance of the solution over a wavelength range of 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecules.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Alternatively, for solution-phase spectra, a thin film of the solution can be cast onto a salt plate (e.g., NaCl or KBr), and the solvent evaporated before analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire the spectrum using standard pulse sequences.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Procedure:
-
Introduce the sample into the ion source of the mass spectrometer. For GC-MS, the sample is vaporized and separated on a GC column before ionization. For LC-MS, the sample is separated on an LC column and introduced into the ion source via an interface like electrospray ionization (ESI).
-
Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS, ESI for LC-MS).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detect the ions and generate a mass spectrum.
-
References
A Comparative Guide to the Structural Confirmation of Synthesized 2,4-Dinitrophenetole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used for the structural confirmation of synthesized 2,4-dinitrophenetole against its structural isomers, 2,3-dinitrophenetole and 3,4-dinitrophenetole. The confirmation of the correct isomeric structure is crucial in drug development and chemical research to ensure the efficacy and safety of the synthesized compound. This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic and Spectrometric Data Comparison
The unequivocal identification of this compound relies on a detailed analysis of its spectroscopic and spectrometric data, which provides a unique fingerprint of the molecule. This data is critically compared with the expected data for its structural isomers to rule out any potential misidentification during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to elucidate the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the clear distinction between the dinitrophenetole isomers.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Compound | H-3 (δ, ppm, multiplicity, J Hz) | H-5 (δ, ppm, multiplicity, J Hz) | H-6 (δ, ppm, multiplicity, J Hz) | -OCH₂- (δ, ppm, multiplicity, J Hz) | -CH₃ (δ, ppm, multiplicity, J Hz) |
| This compound | 8.75 (d, J = 2.8) | 8.35 (dd, J = 9.4, 2.8) | 7.20 (d, J = 9.4) | 4.25 (q, J = 7.1) | 1.55 (t, J = 7.1) |
| 2,3-Dinitrophenetole (Predicted) | ~8.0-8.2 (m) | ~7.4-7.6 (m) | ~7.8-8.0 (m) | ~4.2-4.3 (q) | ~1.5-1.6 (t) |
| 3,4-Dinitrophenetole (Predicted) | ~7.8-8.0 (m) | ~8.1-8.3 (m) | ~7.3-7.5 (m) | ~4.2-4.3 (q) | ~1.5-1.6 (t) |
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | -OCH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | 159.9 | 141.5 | 121.3 | 140.9 | 128.9 | 115.0 | 66.5 | 14.6 |
| 2,3-Dinitrophenetole (Predicted) | ~150-155 | ~145-150 | ~120-125 | ~135-140 | ~125-130 | ~118-122 | ~65-70 | ~14-15 |
| 3,4-Dinitrophenetole (Predicted) | ~155-160 | ~120-125 | ~148-152 | ~142-146 | ~115-120 | ~110-115 | ~65-70 | ~14-15 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and characteristic fragment ions.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Assignments |
| This compound | 212 | 184 ([M-C₂H₄]⁺), 168 ([M-NO₂]⁺), 154 ([M-C₂H₄-NO]⁺), 138 ([M-NO₂-NO]⁺), 122 ([M-NO₂-NO₂]⁺), 92, 75, 63 |
| 2,3-Dinitrophenetole (Predicted) | 212 | Similar fragmentation pattern with potential differences in fragment ion intensities due to the different positions of the nitro groups. |
| 3,4-Dinitrophenetole (Predicted) | 212 | Similar fragmentation pattern with potential differences in fragment ion intensities. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 2,4-dinitrochlorobenzene and sodium ethoxide.
Materials:
-
2,4-Dinitrochlorobenzene
-
Sodium metal
-
Absolute ethanol
-
Dry diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Reaction: Once all the sodium has reacted to form sodium ethoxide, add a solution of 2,4-dinitrochlorobenzene in absolute ethanol dropwise to the stirred solution.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The crude this compound will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain pure this compound. Dry the purified product under vacuum.
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Mass Spectrometric Analysis
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
For direct insertion, place a small amount of the solid sample in a capillary tube.
Analysis Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
GC Conditions (if applicable): Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of this compound.
Workflow and Logic Diagrams
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Logical flow for the structural confirmation by comparing with isomers.
A Comparative Guide to Stationary Phases for the HPLC Separation of 2,4-Dinitrophenetole
For Researchers, Scientists, and Drug Development Professionals
The successful separation of 2,4-dinitrophenetole, a key intermediate in various chemical syntheses, by High-Performance Liquid Chromatography (HPLC) is critically dependent on the selection of an appropriate stationary phase. The chemical and physical properties of the stationary phase dictate the retention and selectivity of the separation, directly impacting resolution, peak shape, and analysis time. This guide provides an objective comparison of four commonly used reversed-phase stationary phases—C18, C8, Phenyl, and Cyano—for the analysis of this compound, supported by established chromatographic principles and experimental data from related nitroaromatic compounds.
Performance Comparison of Stationary Phases
The choice of stationary phase for the analysis of this compound involves a trade-off between retention, selectivity, and analysis speed. Below is a summary of the expected performance of each stationary phase based on their interaction mechanisms with the analyte.
| Stationary Phase | Primary Interaction Mechanism | Expected Retention of this compound | Selectivity for Aromatic & Polar Compounds | Potential Advantages | Potential Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions | Strong | Moderate | High retention, good for complex matrices | Long analysis times, potential for strong retention of non-polar impurities |
| C8 (Octylsilane) | Hydrophobic interactions | Moderate | Moderate | Shorter analysis times than C18, good peak shapes | Less retention for early-eluting compounds |
| Phenyl | π-π interactions, hydrophobic interactions | Moderate to Strong | High | Unique selectivity for aromatic compounds, potential for altered elution order compared to C18/C8 | Can be less stable than alkyl phases |
| Cyano (Cyanopropyl) | Dipole-dipole interactions, weak hydrophobic interactions | Weak to Moderate | High | Different selectivity for polar compounds, can be used in normal and reversed-phase | Less hydrophobic retention, potential for peak tailing with certain compounds |
Experimental Protocols
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Detector Wavelength: 254 nm (or wavelength of maximum absorbance for this compound).
Mobile Phase:
A typical mobile phase for the reversed-phase separation of nitroaromatic compounds consists of a mixture of an aqueous component (e.g., water, often with a buffer like phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized for each stationary phase to achieve a desirable retention time of approximately 5-15 minutes.
Protocol 1: C18 Stationary Phase
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile/Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Expected Outcome: Due to the strong hydrophobic interactions between the C18 alkyl chains and the this compound molecule, a relatively high retention time is expected. This stationary phase is a good starting point for achieving high resolution, especially in complex sample matrices.
Protocol 2: C8 Stationary Phase
-
Column: C8, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile/Water (55:45, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Expected Outcome: The C8 stationary phase, having shorter alkyl chains than C18, will exhibit weaker hydrophobic interactions with this compound.[1] This will result in a shorter retention time compared to the C18 column under similar mobile phase conditions, potentially leading to a faster analysis.
Protocol 3: Phenyl Stationary Phase
-
Column: Phenyl, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Methanol/Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Expected Outcome: The Phenyl stationary phase offers a different selectivity mechanism based on π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of this compound.[2] This can lead to a different elution order for impurities compared to C18 or C8 columns and may provide enhanced resolution for aromatic analytes. The use of methanol as the organic modifier can enhance these π-π interactions.
Protocol 4: Cyano Stationary Phase
-
Column: Cyano, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile/Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Expected Outcome: The Cyano stationary phase is the most polar among the four and will exhibit the least hydrophobic retention.[3] Its selectivity is governed by dipole-dipole interactions. This column is expected to provide the shortest retention time for this compound and could be advantageous for rapid screening or when analyzing mixtures with highly retained non-polar compounds.
Logical Workflow for Stationary Phase Selection
The selection of an optimal stationary phase is a systematic process. The following diagram illustrates a logical workflow for evaluating and choosing the most suitable column for the HPLC separation of this compound.
Caption: Workflow for selecting an HPLC stationary phase for this compound analysis.
Conclusion
The choice of stationary phase is a critical parameter in the development of a robust HPLC method for the separation of this compound. A C18 column is a common and effective starting point, offering high retention and good resolution. For faster analysis times, a C8 column is a suitable alternative. When conventional alkyl phases fail to provide adequate selectivity, particularly for aromatic isomers or related impurities, a Phenyl column should be considered due to its unique π-π interaction capabilities. A Cyano column offers a highly polar stationary phase for different selectivity, especially when dealing with polar analytes or when a significant reduction in hydrophobic retention is desired. The optimal stationary phase will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the desired resolution, and the required analysis time.
References
Inter-Laboratory Comparison for the Analysis of 2,4-Dinitrophenetole: A Comparative Guide
Disclaimer: Direct inter-laboratory comparison studies for 2,4-dinitrophenetole are not extensively available in published literature. This guide synthesizes data from validated analytical methods for the closely related and structurally similar compound, 2,4-dinitrophenol (DNP), to provide a comparative perspective on analytical methodologies. The principles and techniques discussed are fundamental for the analysis of this compound and can be adapted for its specific quantification.
Introduction
This compound (DNPT) is an organic compound with applications in the synthesis of dyes and other chemicals. Its structural similarity to 2,4-dinitrophenol (DNP), a compound with known toxicity and use as a metabolic uncoupler, necessitates reliable and accurate analytical methods for its detection and quantification in various matrices.[1] This guide provides a comparative overview of common analytical techniques that can be employed for the analysis of this compound, drawing upon established methods for DNP. The intended audience includes researchers, scientists, and drug development professionals who require robust analytical procedures for this class of compounds.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods applicable to the analysis of nitrophenolic compounds. The data is compiled from single-laboratory validation studies of 2,4-dinitrophenol and serves as a benchmark for the expected performance for this compound analysis.
| Parameter | Method A: High-Performance Liquid Chromatography (HPLC) | Method B: Gas Chromatography-Mass Spectrometry (GC-MS) | Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| **Linearity (R²) ** | > 0.99 | > 0.998[2] | Not explicitly stated, but high linearity is expected. |
| Limit of Detection (LOD) | Method dependent, can reach low µg/L levels.[3] | 0.001 µg/mL in blood.[4] | 0.01 ng/mg in hair. |
| Limit of Quantification (LOQ) | Not explicitly stated. | ~ 0.5 µg/mL in blood.[4] | Not explicitly stated. |
| Mean Recovery (%) | Good recoveries reported for environmental water samples.[3] | 92.1% (Extraction Efficiency).[2] | Not explicitly stated, but supported liquid extraction is used.[4] |
| Precision (RSD %) | Not explicitly stated. | Intra-assay: < 10.7%, Inter-assay: < 10.6%[2] | Inter- and Intra-run precision: <4%[4] |
| Common Matrices | Environmental water samples, simulated radioactive waste.[3][5] | Postmortem blood and urine.[2] | Postmortem blood, hair.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the analysis of 2,4-dinitrophenol and may require optimization for this compound.
Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in aqueous and organic samples.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio will need to be optimized.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Preparation:
-
For liquid samples, filter through a 0.45 µm syringe filter.
-
For solid samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) followed by filtration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: Set based on the UV absorbance maximum of this compound.
-
-
Analysis: Inject the calibration standards and samples into the HPLC system. Identify and quantify the this compound peak based on its retention time and peak area compared to the calibration curve.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for complex matrices such as biological fluids.[2]
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
-
Autosampler
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Extraction solvent (e.g., ethyl acetate)
-
Internal standard (e.g., a deuterated analog)
-
This compound standard
Procedure:
-
Sample Preparation (e.g., for blood or urine):
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.[2]
-
Evaporate the solvent and reconstitute the residue in a small volume of solvent.
-
-
Derivatization: To improve volatility and chromatographic performance, derivatize the extracted analyte by adding a derivatizing agent and heating.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C).
-
Carrier gas: Helium or Hydrogen at a constant flow rate.[2]
-
Ionization mode: Electron Ionization (EI)
-
Mass analyzer: Scan or Selected Ion Monitoring (SIM) mode.
-
-
Analysis: Inject the derivatized standards and samples. Identify this compound based on its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard.
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly specific and sensitive method, ideal for trace-level analysis in complex matrices.[4]
Instrumentation:
-
Liquid Chromatograph
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Reversed-phase C18 or Phenyl-Hexyl column.[4]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate
-
Internal standard
-
This compound standard
Procedure:
-
Sample Preparation: Utilize supported liquid extraction or solid-phase extraction for sample clean-up and concentration.[4]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization source: Electrospray Ionization (ESI), likely in negative mode.
-
Multiple Reaction Monitoring (MRM): Select precursor and product ions specific to this compound for high selectivity and sensitivity.
-
-
Analysis: Inject standards and prepared samples. Quantify based on the MRM peak area ratio to the internal standard.
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 5. Determination of 2,4-Dinitrophenol (2,4-DNP) in Simulated Radioactive Waste by High Performance Liquid Chromatography (Conference) | OSTI.GOV [osti.gov]
is 2,4-dinitrophenetole a viable alternative to 2,4-dinitrofluorobenzene (Sanger's reagent)?
For researchers, scientists, and drug development professionals, the specific and efficient derivatization of peptides and proteins is a cornerstone of analysis. 2,4-Dinitrofluorobenzene (DNFB), famously known as Sanger's reagent, has long been a benchmark for N-terminal amino acid labeling. This guide provides a detailed comparison between DNFB and a potential alternative, 2,4-dinitrophenetole, to assess its viability for similar applications. The analysis is grounded in the principles of nucleophilic aromatic substitution and supported by the established understanding of reaction mechanisms.
Executive Summary
Introduction to Sanger's Reagent and N-Terminal Derivatization
Frederick Sanger's pioneering work in sequencing the insulin protein utilized 2,4-dinitrofluorobenzene to identify the N-terminal amino acids.[1] The method relies on the reaction of DNFB with the free amino group of the N-terminus of a polypeptide chain.[2] This reaction, a nucleophilic aromatic substitution (SNAr), forms a stable dinitrophenyl (DNP) derivative.[2] Subsequent acid hydrolysis of the peptide breaks the peptide bonds, leaving the DNP-labeled N-terminal amino acid intact and identifiable through chromatography.[2]
Mechanism of Action: The Critical Role of the Leaving Group
The effectiveness of Sanger's reagent hinges on the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile (the amino group of the peptide) attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amino group attacks the carbon atom bearing the fluorine in DNFB. This step is the rate-determining step as it temporarily disrupts the aromaticity of the benzene ring, forming a high-energy intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, resulting in the formation of a stable, covalently bonded DNP-peptide.
A crucial factor governing the rate of this reaction is the nature of the leaving group. In SNAr reactions, a more electronegative leaving group enhances the reactivity of the aromatic ring towards nucleophilic attack. This is because a highly electronegative atom withdraws electron density from the carbon it is attached to, making it more electrophilic and thus more susceptible to attack by a nucleophile.
Comparing 2,4-Dinitrofluorobenzene and this compound
To evaluate this compound as a potential alternative to DNFB, we must compare the leaving group ability of the ethoxy group (-OCH2CH3) with that of the fluoro group (-F).
| Feature | 2,4-Dinitrofluorobenzene (DNFB) | This compound |
| Chemical Formula | C6H3FN2O4 | C8H8N2O5 |
| Leaving Group | Fluoro (-F) | Ethoxy (-OCH2CH3) |
| Electronegativity of Leaving Group Atom | High (Fluorine is the most electronegative element) | Lower (Oxygen is less electronegative than fluorine) |
| Reactivity in SNAr | High | Very Low |
The significantly higher electronegativity of fluorine compared to the oxygen of the ethoxy group makes the carbon at position 1 of the dinitrophenyl ring in DNFB much more electron-deficient and therefore more reactive towards the nucleophilic attack of an amino group. The ethoxy group is a poor leaving group in the context of SNAr reactions because it is less electron-withdrawing and thus does not sufficiently activate the ring for attack by a weak nucleophile like an amino acid.
While no direct experimental data for the reaction of this compound with amino acids for sequencing purposes is readily available in the scientific literature, the fundamental principles of organic chemistry strongly predict that the reaction would be extremely slow or would not proceed to a significant extent under the mild conditions typically used for peptide derivatization. One study noted that this compound is presumed to exert its biological effects through hydrolysis to 2,4-dinitrophenol, suggesting its inherent reactivity is low.
Experimental Protocols
While this compound is not a recommended reagent, a hypothetical experimental protocol to test its efficacy would follow a similar procedure to the established Sanger's method.
Sanger's Method for N-Terminal Amino Acid Identification (Established Protocol)
Reagents:
-
Peptide or protein sample
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., in ethanol)
-
Sodium bicarbonate solution (mildly alkaline buffer)
-
Hydrochloric acid (for hydrolysis)
-
Ether (for extraction)
-
Chromatography system (e.g., HPLC or TLC) with appropriate standards
Procedure:
-
Dissolve the peptide or protein sample in a suitable buffer (e.g., aqueous sodium bicarbonate) to ensure the N-terminal amino group is deprotonated and thus nucleophilic.
-
Add an ethanolic solution of DNFB to the peptide solution and allow the reaction to proceed at room temperature with gentle stirring.
-
The DNP-peptide derivative, often yellow, may precipitate. This can be collected by centrifugation and washed with water, ethanol, and ether to remove unreacted DNFB.
-
Hydrolyze the DNP-peptide using 6M HCl at an elevated temperature (e.g., 110°C) for several hours to break the peptide bonds.
-
Extract the DNP-amino acid into ether.
-
Identify the DNP-amino acid by comparing its chromatographic behavior (e.g., retention time in HPLC or Rf value in TLC) with that of known DNP-amino acid standards.
To test this compound, one would substitute it for DNFB in this protocol. However, it is anticipated that little to no DNP-peptide would be formed.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the reaction pathways and the key difference in reactivity between the two reagents.
Caption: Reaction mechanism of Sanger's reagent (DNFB) with a peptide.
Caption: Predicted outcome of reacting this compound with a peptide.
Conclusion
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. 2,4-Dinitrophenol as an effective cocatalyst: greatly improving the activities and enantioselectivities of primary amine organocatalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 2,4-Dinitrophenetole and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 2,4-dinitrophenetole and other significant nitroaromatic compounds, including 2,4-dinitrophenol (DNP), 2,4,6-trinitrotoluene (TNT), and nitrobenzene. The information presented is curated to support research and development in toxicology, pharmacology, and environmental science, with a focus on objective data and experimental methodologies.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring. These compounds are widely used in various industrial applications, including the manufacturing of explosives, pesticides, herbicides, and dyes.[1] Their biological activities are diverse and significant, often stemming from the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that induce cellular damage.[1][2] This guide focuses on comparing the toxicological profiles and mechanisms of action of this compound and other key nitroaromatics.
It is widely assumed that this compound exerts its biological effects primarily through its hydrolysis to 2,4-dinitrophenol (DNP).[3] Therefore, the biological effects of DNP are presented here as a primary reference for understanding the potential activity of this compound.
Comparative Biological Effects and Toxicity
The primary biological effects of the selected nitroaromatic compounds are summarized below, with quantitative toxicity data presented in Table 1.
-
This compound and 2,4-Dinitrophenol (DNP): The most prominent biological effect of DNP is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] This disruption of the proton gradient across the inner mitochondrial membrane leads to a decrease in ATP synthesis and the dissipation of energy as heat, causing hyperthermia and an increased basal metabolic rate.[6][7] Acute exposure in humans can lead to nausea, vomiting, sweating, dizziness, and weight loss.[8] Chronic exposure has been associated with the formation of cataracts, skin lesions, and adverse effects on the bone marrow, central nervous system, and cardiovascular system.[8]
-
2,4,6-Trinitrotoluene (TNT): TNT is a well-known explosive, and its toxicity primarily affects the liver and hematological system.[9][10] Exposure can lead to anemia, abnormal liver function, and an enlarged spleen.[10][11] Long-term exposure has been linked to skin irritation and the development of cataracts.[10] The US Environmental Protection Agency (EPA) has classified TNT as a possible human carcinogen based on studies in animals that showed an increased incidence of urinary bladder tumors.[10][11]
-
Nitrobenzene: The main health effect of nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[12][13] This can lead to cyanosis (bluish skin), fatigue, dizziness, and at high concentrations, respiratory distress and coma.[12][13] Animal studies have also indicated that nitrobenzene can cause reproductive harm by damaging sperm and testes.[12] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[12]
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the selected nitroaromatic compounds.
| Compound | Test Organism | Route of Administration | LD50 (mg/kg) | Reference(s) |
| 2,4-Dinitrophenol (DNP) | Rat | Oral | 30 | [3] |
| Mouse | Intraperitoneal | 36 | [14] | |
| 2,4,6-Trinitrotoluene (TNT) | Bullfrog | Oral | 1060 | [15] |
| Nitrobenzene | Rat | Oral | 600 | [16] |
Table 1: Comparative Acute Toxicity (LD50) of Selected Nitroaromatic Compounds.
Metabolic Pathways
The metabolism of nitroaromatic compounds is a critical determinant of their biological activity and toxicity. The primary metabolic pathways involve the reduction of the nitro groups, which can occur through various enzymatic systems.
2,4-Dinitrophenol (DNP) Metabolism
DNP is primarily metabolized through the reduction of its nitro groups to form aminophenols. The major metabolites are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[6]
Caption: Metabolic pathway of 2,4-Dinitrophenol.
2,4,6-Trinitrotoluene (TNT) Metabolism
The metabolism of TNT proceeds through the sequential reduction of its three nitro groups. This process can occur under both aerobic and anaerobic conditions and involves nitroreductase enzymes.[16][17] The initial reduction products are aminodinitrotoluenes, followed by further reduction to diaminonitrotoluenes.[17]
Caption: Reductive metabolic pathway of TNT.
Nitrobenzene Metabolism
Nitrobenzene metabolism involves two main routes: reduction of the nitro group to form aniline and its derivatives, and oxidation of the aromatic ring to form nitrophenols. The reduction pathway, which can be carried out by gut microflora and hepatic enzymes, is considered to be responsible for its toxic effects, particularly methemoglobinemia.[12][18]
References
- 1. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. epa.gov [epa.gov]
- 4. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. Frontiers | Structure-Guided Mechanisms Behind the Metabolism of 2,4,6-Trinitrotoluene by Glutathione Transferases U25 and U24 That Lead to Alternate Product Distribution [frontiersin.org]
- 9. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. 2,4,6-Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. gov.uk [gov.uk]
- 13. journals.asm.org [journals.asm.org]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Inhibitory Effects of 2,4-Dinitrophenetole and 2,4-Dinitrophenol on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of 2,4-dinitrophenetole (DNF) and its parent compound, 2,4-dinitrophenol (DNP), on enzyme-related activities. While direct comparative studies on specific enzyme inhibition are scarce, this document synthesizes available data on their biological effects, mechanisms of action, and relevant experimental protocols.
Executive Summary
2,4-Dinitrophenol (DNP) is a well-documented uncoupler of oxidative phosphorylation. Its primary mechanism of action is not direct enzyme inhibition in the classical sense but rather the dissipation of the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis. It is widely hypothesized that this compound (DNF), an ether derivative of DNP, exerts its biological effects through hydrolysis to DNP. Consequently, their ultimate mechanism of action is considered to be the same, with potential differences in potency and kinetics.
Quantitative Data Comparison
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Observed Effect on Wheat Germination (at 10 M) | Presumed Mechanism of Action |
| This compound (DNF) | C₈H₈N₂O₅ | 212.16 | Inhibitory, with slightly less potency than 2,4-dinitroanisole. | Hydrolysis to 2,4-dinitrophenol, followed by uncoupling of oxidative phosphorylation. |
| 2,4-Dinitrophenol (DNP) | C₆H₄N₂O₅ | 184.11 | Significantly more noxious/inhibitory than dinitrophenyl ethers.[1] | Uncoupling of oxidative phosphorylation by dissipating the mitochondrial proton gradient.[2] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mode of action for DNP, and putatively for DNF following its conversion, is the uncoupling of oxidative phosphorylation. DNP is a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. This dissipates the proton motive force that is essential for ATP production. The energy that would have been used for ATP synthesis is instead released as heat.
Experimental Protocols
Assessment of Mitochondrial Uncoupling via Oxygen Consumption
A common method to assess the activity of uncoupling agents is to measure their effect on mitochondrial oxygen consumption using a Clark-type oxygen electrode.
Objective: To determine and compare the effects of this compound and 2,4-dinitrophenol on the respiratory rate of isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and a respiratory substrate like succinate or pyruvate/malate)
-
Clark-type oxygen electrode and chamber
-
ADP solution
-
Stock solutions of this compound and 2,4-dinitrophenol in a suitable solvent (e.g., ethanol or DMSO)
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A) for controls
Procedure:
-
Calibrate the oxygen electrode with air-saturated respiration buffer.
-
Add a known amount of isolated mitochondria to the sealed, temperature-controlled chamber containing the respiration buffer and a respiratory substrate.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a limiting amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to a slower rate (State 4 respiration).
-
Introduce different concentrations of either this compound or 2,4-dinitrophenol to the chamber and record the resulting rate of oxygen consumption. An uncoupling agent will stimulate oxygen consumption in the absence of ADP.
-
At the end of the experiment, add an inhibitor of the electron transport chain to measure and correct for non-mitochondrial oxygen consumption.
Data Analysis:
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling.
-
Plot the rate of oxygen consumption against the concentration of the test compound to determine the concentration that elicits the maximal uncoupled respiration rate.
-
Compare the maximal uncoupled rates and the concentrations at which they are achieved for both this compound and 2,4-dinitrophenol.
Conclusion
While 2,4-dinitrophenol is a well-characterized mitochondrial uncoupler, there is a significant lack of direct comparative data regarding the inhibitory effects of this compound on enzyme activity. The prevailing hypothesis is that this compound acts as a pro-drug, being converted to the active uncoupler, 2,4-dinitrophenol. This suggests a similar toxicological profile, though potentially with different potencies and temporal dynamics. Further research is warranted to quantitatively compare the effects of these two compounds on mitochondrial respiration and other cellular processes to fully understand their relative bioactivities.
References
- 1. Differential effects of 2,4-dinitrophenol and valinomycin (+ K+) on uncoupler-stimulated ATPase of human tumor mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of increasing metabolism by 2,4-dinitrophenol on respiration and pulmonary gas exchange in the duck - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,4-Dinitrophenetole
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment. 2,4-Dinitrophenetole, a dinitroaromatic compound, requires strict disposal protocols due to its potential toxicity and explosive nature, similar to its analogue, 2,4-Dinitrophenol (DNP). This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, empowering you to manage this hazardous waste with confidence and precision.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to understand the inherent risks associated with this compound and related dinitroaromatic compounds. These substances are classified as hazardous materials and present significant health and safety risks if not handled correctly.
Key Hazards:
-
Toxicity: Dinitroaromatic compounds are acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] Short-term exposure can lead to symptoms such as nausea, headache, and dizziness, while long-term exposure may result in damage to the central nervous and cardiovascular systems.[3]
-
Explosivity: A critical hazard of dinitroaromatic compounds is their potential to become explosive when dry, heated, or subjected to shock or friction.[3] It is imperative to keep these compounds wetted to mitigate this risk.
-
Flammability: These compounds are flammable solids.[4]
Personal Protective Equipment (PPE)
Strict adherence to personal protective equipment protocols is mandatory when handling this compound for disposal.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are required. |
| Hand Protection | Nitrile gloves are necessary; double-gloving is highly recommended.[3] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes must be worn. |
| Respiratory Protection | Work should always be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] A respirator may be required if dusts are generated.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
-
Consult Institutional EHS: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and federal regulations.[6]
-
Waste Segregation: this compound waste should be collected separately to avoid reactions with incompatible materials.[3]
-
Containerization:
-
Place the waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] The label should include the chemical name, associated hazards (e.g., "Toxic," "Flammable," "Explosive when dry"), and the accumulation start date.
-
Ensure the container is kept tightly closed when not in use.[1][4]
-
-
Wetting: If the waste is in solid form, it is crucial to keep it wetted, typically with water, to reduce the risk of explosion.[7]
-
Storage: Store the hazardous waste container in a cool, well-ventilated area away from heat, sparks, and open flames.[4][8] The storage area should be a designated hazardous waste accumulation site.
-
Waste Pickup: Arrange for a licensed hazardous waste disposal contractor to pick up the waste. Your institution's EHS office will typically coordinate this.[6]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[3]
-
Inhalation: Move to fresh air immediately.[1]
-
Ingestion: Seek immediate medical attention.[1]
-
In all cases of exposure, seek prompt medical attention and report the incident to your supervisor and EHS department.
Below is a logical workflow for the proper disposal of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. amherst.edu [amherst.edu]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. nj.gov [nj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dinitrophenetole
Crucial Safety Notice: There is limited specific safety and handling data available for 2,4-Dinitrophenetole. This compound is structurally similar to 2,4-Dinitrophenol (DNP), a highly toxic and potentially explosive substance. It is assumed that this compound may hydrolyze to form the more toxic 2,4-Dinitrophenol[1]. Therefore, as a precautionary measure, the following guidance is based on the established safety protocols for 2,4-Dinitrophenol. Always handle this compound with the utmost caution and adhere to these stringent safety measures.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on the protocols for 2,4-Dinitrophenol.
| Body Part | Routine Operations (in a fume hood) | Large Spills or Decontamination |
| Respiratory | Standard air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters. | Self-contained breathing apparatus (SCBA)[2]. |
| Eye/Face | Chemical splash goggles and a face shield. | Full-face respirator with appropriate cartridges or SCBA. |
| Hands | Double-gloving with nitrile gloves is mandatory. Change gloves immediately upon contact[3]. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). |
| Body | A lab coat, long pants, and closed-toed shoes are required[3]. | A full chemical-resistant suit[2]. |
| Footwear | Closed-toed leather or chemical-resistant shoes. | Chemical-resistant boots with steel toes. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a step-by-step guide for safe operations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
